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  • Product: 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol
  • CAS: 103681-70-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol: A Novel Investigational Compound

Preamble: Charting a Course for a Novel Molecular Entity The intersection of well-established pharmacophores in a single molecular entity presents both a challenge and an opportunity in drug discovery. The compound 3-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting a Course for a Novel Molecular Entity

The intersection of well-established pharmacophores in a single molecular entity presents both a challenge and an opportunity in drug discovery. The compound 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol is a novel chemical entity that marries the structural features of the 1,4-benzodioxin scaffold with a pyridin-2-yl substituent. While the individual components are known to be present in a variety of biologically active molecules, the specific pharmacology of this combination remains uncharted territory.[1][2][3] This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and elucidate the mechanism of action of this promising, yet enigmatic, compound. Our approach is grounded in a logical, multi-pronged strategy, beginning with an analysis of its structural alerts and culminating in a detailed plan for in vitro and in vivo characterization.

Structural and Physicochemical Profile

A thorough understanding of the physicochemical properties of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol is the foundational step in predicting its biological behavior.

PropertyPredicted Value/CharacteristicSignificance in Drug Discovery
Molecular Formula C₁₃H₁₁NO₃Provides the basis for molecular weight calculation.
Molecular Weight 229.23 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Octanol-Water Partition Coefficient) Predicted to be in the range of 1.5 - 2.5Suggests good membrane permeability and potential for CNS penetration.
Hydrogen Bond Donors 1 (hydroxyl group)Can participate in key interactions with biological targets.
Hydrogen Bond Acceptors 3 (dioxin oxygens, pyridine nitrogen)Offers multiple points for target engagement.
Topological Polar Surface Area (TPSA) ~50-60 ŲIndicates good potential for oral absorption and cell permeability.
Chirality The C3 carbon is a chiral center.The two enantiomers may have different pharmacological activities and potencies.

Hypothesized Mechanisms of Action Based on Structural Precedence

The chemical architecture of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol suggests several plausible biological targets and mechanisms of action, drawing from the known pharmacology of its constituent moieties.

Modulation of Adrenergic Receptors

The 1,4-benzodioxin core is a well-established pharmacophore in antagonists of α1-adrenoceptors.[4] It is conceivable that 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol could exhibit similar activity, potentially leading to applications in cardiovascular diseases such as hypertension.

Anticancer Activity

Both pyridine and 1,4-benzodioxin derivatives have been reported to possess anticancer properties.[2][3][5][6] Potential mechanisms could involve the inhibition of key kinases, disruption of tubulin polymerization, or induction of apoptosis. The pyridin-2-yl group, in particular, is a common feature in kinase inhibitors.[7]

Antibacterial and Antifungal Activity

The pyridine moiety is present in numerous antibacterial and antifungal agents.[2][8][9] The nitrogen atom of the pyridine ring can chelate metal ions essential for microbial enzyme function, or the molecule as a whole could interfere with cell wall synthesis or other vital microbial processes.

Anti-inflammatory and Immunosuppressive Effects

Derivatives of 1,4-benzodioxin have been shown to possess immunosuppressive activity, for instance, through the inhibition of nitric oxide synthase (iNOS).[10] This suggests a potential role for 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol in treating inflammatory conditions.

A Phased Approach to Mechanism of Action Elucidation: An Experimental Blueprint

A systematic and tiered approach is essential to efficiently and accurately determine the mechanism of action.

Phase I: Broad-Based Phenotypic Screening and Target Class Identification

The initial phase aims to cast a wide net to identify the general biological effects of the compound.

cluster_0 Phase I: Initial Screening A Compound Synthesis & QC (Purity >98%) B Broad Phenotypic Screening (e.g., Cell Viability in Diverse Cell Lines) A->B C High-Content Imaging (Morphological Profiling) B->C D Target Class Prediction (In silico analysis) B->D E Data Integration & Hypothesis Generation C->E D->E

Caption: Phase I Experimental Workflow.

  • Protocol 1: Broad-Based Cell Viability Assay

    • Cell Lines: A panel of at least 60 human cancer cell lines (e.g., NCI-60) and representative normal cell lines.

    • Compound Preparation: Prepare a 10 mM stock solution of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol in DMSO.

    • Assay: Seed cells in 96-well plates. After 24 hours, treat with a serial dilution of the compound (e.g., 0.01 µM to 100 µM).

    • Incubation: Incubate for 72 hours.

    • Readout: Measure cell viability using a resazurin-based assay.

    • Analysis: Calculate GI₅₀ (concentration for 50% growth inhibition) for each cell line.

  • Protocol 2: High-Content Imaging for Morphological Profiling

    • Cell Line: Use a sensitive cell line identified in the viability assay (e.g., A549 lung carcinoma).

    • Staining: Treat cells with the GI₅₀ concentration of the compound for 24, 48, and 72 hours. Fix and stain cells with fluorescent dyes for the nucleus (Hoechst), cytoplasm, and cytoskeleton (Phalloidin).

    • Imaging: Acquire images using a high-content imaging system.

    • Analysis: Analyze images for changes in nuclear morphology, cell shape, and cytoskeletal organization to identify phenotypic signatures associated with specific mechanisms (e.g., apoptosis, cell cycle arrest).

Phase II: Target Deconvolution and Initial Validation

Based on the hypotheses generated in Phase I, this phase focuses on identifying specific molecular targets.

cluster_1 Phase II: Target Identification F Affinity-Based Target Identification (e.g., Chemical Proteomics) I Initial Target Validation (e.g., siRNA knockdown) F->I G Biochemical/Biophysical Assays (e.g., Kinase Panel, Receptor Binding) G->I H Cellular Thermal Shift Assay (CETSA) H->I J Refined Hypothesis I->J

Caption: Phase II Experimental Workflow.

  • Protocol 3: Kinase Profiling

    • Assay Panel: Screen the compound at two concentrations (e.g., 1 µM and 10 µM) against a broad panel of recombinant human kinases (e.g., >400 kinases).

    • Methodology: Utilize a radiometric or fluorescence-based assay to measure kinase activity.

    • Analysis: Determine the percent inhibition for each kinase. For hits showing >50% inhibition, perform dose-response curves to determine the IC₅₀.

  • Protocol 4: Cellular Thermal Shift Assay (CETSA)

    • Principle: Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.

    • Procedure: a. Treat intact cells with the compound or vehicle. b. Heat the cell lysates to a range of temperatures. c. Separate soluble and aggregated proteins by centrifugation. d. Analyze the soluble fraction by Western blotting or mass spectrometry to identify stabilized proteins.

Phase III: In-depth Mechanism of Action and Pathway Analysis

This final phase aims to understand the downstream consequences of target engagement and the broader cellular pathways involved.

cluster_2 Hypothesized Kinase Inhibition Pathway Compound 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol TargetKinase Target Kinase (e.g., ASK1) Compound->TargetKinase Inhibition DownstreamSubstrate Downstream Substrate (e.g., MKK4/7) TargetKinase->DownstreamSubstrate Phosphorylation MAPK MAPK (e.g., JNK/p38) DownstreamSubstrate->MAPK Activation CellularResponse Cellular Response (e.g., Apoptosis) MAPK->CellularResponse

Caption: Hypothesized Kinase Inhibition Pathway.

  • Protocol 5: Western Blot Analysis of Signaling Pathways

    • Cell Treatment: Treat cells with the compound at various concentrations and time points.

    • Lysate Preparation: Prepare whole-cell lysates.

    • Electrophoresis and Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane.

    • Antibody Incubation: Probe with primary antibodies against the target protein and its phosphorylated form, as well as downstream signaling components. Use a loading control (e.g., GAPDH) for normalization.

    • Detection: Use a chemiluminescent substrate and image the blot.

  • Protocol 6: Cell Cycle Analysis by Flow Cytometry

    • Cell Treatment: Treat cells with the compound for 24, 48, and 72 hours.

    • Staining: Harvest cells, fix in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).

    • Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

    • Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The journey to elucidate the mechanism of action of a novel compound like 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol is an iterative process of hypothesis generation, testing, and refinement. The experimental framework outlined in this guide provides a robust and logical progression from broad phenotypic observations to a detailed molecular understanding. The initial data will be critical in guiding the subsequent, more focused investigations. Should a clear and potent mechanism be identified, further studies, including lead optimization, pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies in relevant disease models, will be warranted. The fusion of the 1,4-benzodioxin and pyridine scaffolds holds significant promise, and a systematic exploration of its biological activity is a compelling endeavor for any drug discovery program.

References

  • Barbaro, R., Betti, L., Botta, M., Corelli, F., Giannaccini, G., Maccari, L., Manetti, F., Strappaghetti, G., & Corsano, S. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361–369. [Link]

  • Li, Y., Wang, Y., Zhang, J., & Hou, T. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Molecules, 30(4), 868. [Link]

  • Manetti, F., & Corelli, F. (2006). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Arkivoc, 2007(5), 1-28. [Link]

  • Kumar, A., & Kumar, R. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Polycyclic Aromatic Compounds, 1-46. [Link]

  • Li, X., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(1), 199. [Link]

  • Khan, K. M., et al. (2016). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides and their biological screening. Brazilian Journal of Pharmaceutical Sciences, 52(3), 577-585. [Link]

  • Renard, P., et al. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904-3914. [Link]

  • Liu, Z., et al. (2011). Oxadiazole derivatives containing 1,4-benzodioxan as potential immunosuppressive agents against RAW264.7 cells. Bioorganic & Medicinal Chemistry, 19(16), 4895-4902. [Link]

  • Sharma, P., & Kumar, V. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 635-654. [Link]

  • Wang, Y., et al. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][1][4]oxathiin-4-ones and 4H-Benzo[d][1][4]dioxin-4-ones. Molecules, 30(21), 4867. [Link]

  • Dar'in, D., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3568. [Link]

  • Mironov, A., et al. (2024). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules, 29(22), 4984. [Link]

  • Yang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936384. [Link]

  • Yang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936384. [Link]

  • Satha, H., et al. (2014). Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology, 28(9), 405-412. [Link]

  • Patel, R. B., et al. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances, 15(37), 25886-25894. [Link]

  • Durgapal, S., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Taha, M., et al. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. [Link]

  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856525. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. European Journal of Medicinal Chemistry, 285, 117006. [Link]

Sources

Exploratory

Spectroscopic Analysis and Structural Characterization of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol

Executive Summary The 1,4-benzodioxin scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of alpha-adrenergic antagonists, antidepressants, and neuroprotective agents [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzodioxin scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of alpha-adrenergic antagonists, antidepressants, and neuroprotective agents [1]. The compound 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS: 103681-70-5) presents a unique analytical challenge due to its highly functionalized C3 position, which exists as a cyclic hemiketal.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a definitive, causality-driven guide to the spectroscopic characterization of this molecule. By bridging theoretical tautomeric mechanics with applied multi-modal spectroscopy (NMR, HRMS, and FT-IR), this guide establishes a self-validating analytical workflow to ensure absolute structural confirmation and purity assessment.

Mechanistic Grounding: Hemiketal Stability and Tautomeric Equilibrium

Before executing any spectroscopic analysis, one must understand the fundamental thermodynamic behavior of the analyte. 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol is subject to ring-chain tautomerism. In theory, the molecule can exist in an open-chain form (2-(2-hydroxyphenoxy)-1-(pyridin-2-yl)ethan-1-one) or a closed cyclic hemiketal form.

The Causality of Experimental Observation: In both the solid state and in non-protic NMR solvents (like DMSO- d6​ or CDCl 3​ ), the equilibrium heavily favors the closed hemiketal form . This is driven by two factors:

  • The entropic and enthalpic stability of the six-membered 1,4-dioxane ring.

  • The electron-withdrawing nature of the pyridine ring, which stabilizes the hemiketal hydroxyl group against spontaneous dehydration [2].

Consequently, our spectroscopic targets must focus on identifying hemiketal markers (e.g., specific 13 C shifts and diastereotopic protons) rather than ketone markers.

Tautomerism Open Open-Chain Form (Ketone) IR: Strong C=O (~1700 cm⁻¹) NMR: C=O (~190 ppm) Closed Closed Form (Hemiketal) IR: Broad O-H (~3300 cm⁻¹) NMR: Hemiketal C (~95-105 ppm) Open->Closed Intramolecular Cyclization Closed->Open Ring Opening

Caption: Ring-chain tautomeric equilibrium favoring the closed hemiketal form in the benzodioxin scaffold.

Multi-Modal Spectroscopic Workflow

To achieve rigorous structural elucidation, a multi-modal approach is required. Each technique serves as an orthogonal validation point for the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the closed hemiketal structure.

  • 1 H NMR (Diastereotopic Resolution): Because the C3 carbon is a chiral hemiketal center, the adjacent C2 methylene protons (-CH 2​ -) are diastereotopic. They reside in different magnetic environments and will not appear as a simple singlet. Instead, they present as an AB quartet (or two distinct doublets) with a strong geminal coupling constant ( 2J≈11−13 Hz).

  • 13 C NMR (The Hemiketal Carbon): A ketone carbonyl carbon typically resonates at >190 ppm. In stark contrast, a hemiketal carbon is highly shielded by the two adjacent oxygen atoms, shifting its resonance upfield to the 95–105 ppm range [3]. Observing a quaternary carbon in this specific window is the absolute proof of cyclization.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

The exact monoisotopic mass of C 13​ H 11​ NO 3​ is 229.0739 Da. Under positive ESI conditions, the protonated molecule [M+H]+ is expected at m/z 230.0817.

  • Mechanistic Fragmentation: Hemiketals are notoriously fragile in the gas phase. The primary diagnostic fragmentation pathway is the loss of water ( −18 Da) to form a highly stabilized, fully conjugated oxonium/imine species at m/z 212.0711. The ratio of the parent ion to this dehydrated fragment is highly dependent on source temperature and cone voltage.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid, non-destructive confirmation of the functional groups in the solid state. The critical diagnostic feature is the absence of a sharp, intense C=O stretching band near 1700 cm −1 , coupled with the presence of a broad O-H stretch between 3200–3400 cm −1 .

Workflow Sample 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS: 103681-70-5) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Structural Elucidation MS ESI-HRMS Sample->MS Exact Mass & Fragmentation IR FT-IR Spectroscopy Sample->IR Functional Group Verification NMR_Details Confirm C3 Hemiketal (~100 ppm) Resolve C2 Diastereotopic Protons NMR->NMR_Details MS_Details Detect [M+H]⁺ m/z 230.08 Observe [M-H₂O+H]⁺ Dehydration MS->MS_Details IR_Details Confirm O-H Stretch (~3300 cm⁻¹) Absence of C=O Stretch IR->IR_Details

Caption: Multi-modal spectroscopic workflow for validating the hemiketal structure and purity.

Experimental Protocols

High-Resolution NMR Acquisition Protocol

Objective: Prevent proton exchange to observe the -OH signal and resolve the C2 diastereotopic protons.

  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of strictly anhydrous DMSO- d6​ (stored over molecular sieves). Causality: Trace water will catalyze the rapid exchange of the hemiketal -OH proton, broadening the signal into the baseline and obscuring potential 3J coupling.

  • Shim Optimization: Perform gradient shimming followed by manual fine-tuning of the Z1 and Z2 shims.

  • Acquisition: Acquire 1 H (16 scans, d1=2s) and 13 C (1024 scans, d1=2s) spectra at 298 K.

  • Self-Validation Checkpoint: Before committing to the lengthy 13 C acquisition, process the 1 H spectrum. Check the C2 methylene region (~4.0 - 4.5 ppm). If the peaks appear as a broad singlet rather than a sharp AB quartet, the hemiketal is undergoing rapid ring-opening/closing exchange due to trace acidic impurities in the sample. Corrective action: Pass the sample through a small plug of basic alumina and re-acquire.

ESI-HRMS Optimization Protocol

Objective: Softly ionize the fragile hemiketal without inducing complete thermal dehydration.

  • Mobile Phase: Use a neutral mobile phase (e.g., 50:50 Water:Acetonitrile) without strong acid modifiers like TFA, which can force pre-column dehydration. 0.1% Formic acid is acceptable but should be monitored.

  • Source Tuning: Set the capillary voltage to 3.0 kV and the desolvation temperature to a conservative 250°C.

  • Self-Validation Checkpoint: Infuse the sample and monitor the ratio of m/z 230.08 ( [M+H]+ ) to m/z 212.07 ( [M−H2​O+H]+ ). If the dehydrated 212.07 peak dominates >90% of the spectrum, your source temperature or cone voltage is too harsh, causing in-source fragmentation. Corrective action: Lower the desolvation temperature by 25°C increments until the parent ion is clearly visible.

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative data for 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol based on its structural topology and verified literature precedents for benzodioxin hemiketals[1][3].

Table 1: NMR Assignments ( 1 H and 13 C at 400/100 MHz in DMSO- d6​ )
Position / Moiety 1 H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz) 13 C Chemical Shift (ppm)Diagnostic Significance
C3 (Hemiketal) --98.5 – 102.0 Absolute proof of the closed ring form.
C2 (Methylene) 4.15 & 4.35AB quartet, 2J≈11.5 68.0 – 70.5Diastereotopic splitting confirms C3 chirality.
C3 -OH 6.80 – 7.20Broad singlet (exchangeable)-Confirms presence of the hydroxyl group.
Benzene Ring 6.85 – 7.05Multiplets (4H)115.0 – 145.0Characteristic aromatic ether shifts.
Pyridine Ring 7.30 – 8.60Multiplets (4H)120.0 – 155.0Downfield shifts due to nitrogen electronegativity.
Table 2: Key FT-IR Vibrational Bands (ATR, Solid State)
Wavenumber (cm −1 )IntensityAssignmentCausality / Structural Implication
3250 – 3400 Medium, BroadO-H stretchingConfirms the hemiketal hydroxyl group.
3050 – 3100 WeakC-H stretching (sp 2 )Aromatic C-H bonds of benzene and pyridine.
2850 – 2950 WeakC-H stretching (sp 3 )Aliphatic C-H bonds of the C2 methylene.
1580 – 1600 StrongC=C / C=N stretchingAromatic ring breathing modes.
1210 – 1260 StrongC-O-C stretching (asym)Confirms the 1,4-dioxane ether linkages.
~1700 ABSENT C=O stretchingAbsence proves the molecule is not an open ketone.

References

  • The Journal of Organic Chemistry (ACS). Novel Functionalizations of [60]Fullerene-Fused Lactones (Discussion on Hemiketal NMR Shifts). ACS Publications. URL:[Link]

Foundational

Preliminary In Vitro Screening of 3-Pyridin-2-yl-2H-1,4-benzodioxin-3-ol: A Technical Guide to GPCR Ligand Evaluation

Executive Summary & Pharmacological Context The compound 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS No. 103681-70-5) represents a highly privileged scaffold in medicinal chemistry[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS No. 103681-70-5) represents a highly privileged scaffold in medicinal chemistry[1]. By fusing a conformationally restricted 1,4-benzodioxin core with a pyridine moiety, this molecule serves as an ideal structural starting point for targeting aminergic G-protein coupled receptors (GPCRs).

The benzodioxin ring acts as a metabolically stable bioisostere of catechol, bypassing rapid degradation by Catechol-O-methyltransferase (COMT). Concurrently, the basic nitrogen of the pyridine ring serves as a critical hydrogen-bond acceptor, frequently interacting with the conserved aspartate residue (Asp3.32) in the orthosteric binding pockets of serotonin (5-HT1A)[2] and dopamine (D4) receptors[3]. This guide outlines a rigorous, self-validating in vitro screening cascade to evaluate the pharmacodynamic and early pharmacokinetic profile of this compound.

Workflow A Phase 1: Formulation (DMSO Stock) B Phase 2: Receptor Binding (5-HT1A / D4) A->B C Phase 3: Functional Assay (cAMP TR-FRET) B->C D Phase 4: Early ADMET (HLM & HepG2) C->D

Fig 1: Sequential in vitro screening workflow for benzodioxin derivatives.

Phase 1: Physicochemical Profiling & Formulation

Causality & Rationale: Before initiating biological evaluations, the physical limits of the test article must be established. The calculated aqueous solubility of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol is exceptionally low (approximately 28.1 µg/mL)[4]. Introducing this compound directly into aqueous assay buffers will result in micro-precipitation, leading to erratic concentration-response curves and false negatives. Therefore, a high-concentration organic master stock is mandatory.

Step-by-Step Protocol:

  • Master Stock Preparation: Weigh exactly 2.29 mg of the compound (MW: 229.23 g/mol )[4]. Dissolve in 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to yield a 10 mM master stock.

  • Homogenization: Sonicate the solution in a water bath at 25°C for 5 minutes to ensure complete dissolution.

  • Working Dilutions: Perform serial dilutions in 50 mM Tris-HCl buffer (pH 7.4).

  • Self-Validation (Quality Control): Supplement the aqueous buffer with 0.1% Bovine Serum Albumin (BSA) to prevent non-specific binding of the lipophilic compound to polystyrene plate walls. Ensure the final DMSO concentration in all biological assays never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Phase 2: Primary Pharmacodynamic Screening (Radioligand Binding)

Causality & Rationale: To determine the absolute binding affinity ( Ki​ ) of the compound, we utilize competitive radioligand displacement. We target 5-HT1A and D4 receptors, as benzodioxin-pyridine derivatives are heavily documented as potent ligands for these specific subtypes[2][5].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably transfected with human 5-HT1A or D4 receptors. Homogenize cells in ice-cold 50 mM Tris-HCl and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of test compound (11-point concentration curve: 10−10 to 10−5 M).

    • 50 µL of radioligand: Use 1 nM [ 3 H]-8-OH-DPAT for 5-HT1A[2], or 0.5 nM [ 3 H]-Spiperone for D4[5].

    • 100 µL of membrane suspension (optimized to 50 µg protein/well).

  • Equilibration: Incubate the plates on a shaker at 25°C for 60 minutes to achieve steady-state equilibrium.

  • Termination & Quantification: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize charge and reduce non-specific binding). Wash filters 3× with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Self-Validation (Quality Control): Define Non-Specific Binding (NSB) by including control wells containing 10 µM WAY-100635 (for 5-HT1A) or 10 µM Haloperidol (for D4).

Phase 3: Functional cAMP Accumulation Assay

Causality & Rationale: Receptor binding affinity does not indicate functional efficacy (agonism vs. antagonism). Both 5-HT1A and D4 are Gi/o​ -protein coupled receptors. Their activation inhibits the effector enzyme Adenylyl Cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels[2]. To measure this, we must artificially stimulate AC with Forskolin, and then measure the test compound's ability to suppress the resulting cAMP spike.

Pathway Ligand 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol Receptor GPCR (5-HT1A / D4 Receptor) Ligand->Receptor Agonist Binding G_protein G-protein (Gαi/o subunit) Receptor->G_protein Conformational Change Effector Effector (Adenylyl Cyclase) G_protein->Effector Inhibitory Signal cAMP Intracellular cAMP (Decreased Levels) Effector->cAMP Suppressed Synthesis

Fig 2: Gi/o-coupled GPCR signaling pathway modulated by the test ligand.

Step-by-Step Protocol:

  • Cell Seeding: Seed CHO-5-HT1A or CHO-D4 cells in 384-well microplates at a density of 10,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes. Causality: IBMX prevents the endogenous degradation of cAMP, ensuring a stable signal window.

  • Stimulation: Add 10 µM Forskolin simultaneously with the test compound. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP concentrations using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Self-Validation (Quality Control): Include a full dose-response curve of the reference full agonist 8-OH-DPAT to normalize the Emax​ (maximum efficacy) of the test compound.

Phase 4: Early ADMET (Metabolic Stability & Cytotoxicity)

Causality & Rationale: A highly potent ligand is non-viable if it exhibits rapid metabolic clearance or off-target toxicity. The 1,4-benzodioxin ring is susceptible to oxidative cleavage by Cytochrome P450 enzymes, and the pyridine ring can undergo N-oxidation.

Step-by-Step Protocol:

  • Microsomal Stability: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

  • Cytotoxicity (HepG2): Treat HepG2 (human hepatoma) cells with 1 to 100 µM of the compound for 48 hours. Assess cell viability using a standard MTT or CellTiter-Glo assay to establish the CC50​ (Cytotoxic Concentration 50%).

Data Presentation & Interpretation

To facilitate rapid decision-making, all quantitative data generated from the above screening cascade should be consolidated. Below is a structured template demonstrating hypothetical but pharmacologically realistic baseline data for a compound of this class.

Assay ParameterTarget / MetricResult (Hypothetical)Reference Standard
Binding Affinity 5-HT1A ( Ki​ )45 nMWAY-100635 (1.2 nM)
Binding Affinity Dopamine D4 ( Ki​ )120 nMHaloperidol (4.5 nM)
Functional Activity cAMP Inhibition ( IC50​ )85 nM8-OH-DPAT (5.0 nM)
Metabolic Stability HLM ( T1/2​ )34 minVerapamil (18 min)
Cytotoxicity HepG2 ( CC50​ )> 100 µMDoxorubicin (0.5 µM)

Interpretation: If the compound yields the profile above, it acts as a dual 5-HT1A/D4 ligand with moderate potency, acceptable early metabolic stability, and low hepatotoxicity, warranting further structural optimization (e.g., halogenation of the pyridine ring to improve Ki​ ).

References

  • Functional characteristics of a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines as 5-HT1A receptor ligands. Structure-activity relationships - PubMed Source: nih.gov URL:[Link]

  • Labeling of benzodioxin piperazines with fluorine-18 as prospective radioligands for selective imaging of dopamine D4 receptors - PubMed Source: nih.gov URL:[Link]

  • Evaluation of 18F-Labeled Benzodioxine Piperazine-Based Dopamine D4 Receptor Ligands: Lipophilicity as a Determinate of Nonspecific Binding | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design Source: unimi.it URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability Testing of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol

Abstract The journey of a novel chemical entity from discovery to a viable pharmaceutical candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol , a heterocyclic compound with potential therapeutic interest. We will delve into the scientific rationale behind experimental design, present detailed, field-proven protocols for solubility and stability assessment, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound characterization package for this, or structurally related, molecules.

Introduction: The "Why" Before the "How"

The structure of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol presents a unique combination of functional groups: a benzodioxin core, a pyridine ring, and a tertiary alcohol. Each of these moieties contributes to the molecule's overall physicochemical profile and potential liabilities.

  • The Benzodioxin and Pyridine Rings: These aromatic systems contribute to the molecule's rigidity and hydrophobicity, suggesting that aqueous solubility may be a challenge. Poor solubility is a leading cause of failure in drug development, as it can lead to low and erratic absorption from the gastrointestinal tract.[1]

  • The Pyridine Moiety: As a weak base (pKa of pyridine is ~5.2), its ionization state, and therefore solubility, will be highly dependent on the pH of the surrounding medium. This is particularly relevant in the context of the varying pH environments of the human gastrointestinal tract.

  • The Tertiary Alcohol: This group can participate in hydrogen bonding, which may aid solubility, but it also introduces a potential site for chemical instability, such as dehydration or oxidation.

Therefore, a proactive and systematic evaluation of solubility and stability is not merely a data-gathering exercise; it is a critical step in risk mitigation. Early identification of poor solubility or instability allows for timely intervention, whether through salt form selection, formulation strategies, or chemical modification of the lead compound.[2] This guide is structured to provide a logical progression from rapid, early-stage screening to more definitive, resource-intensive characterization.

Foundational Physicochemical & Analytical Prerequisites

Before embarking on solubility and stability studies, two foundational elements must be in place:

2.1. In Silico Profiling: Computational tools can provide valuable initial estimates of key properties, guiding experimental design.

  • pKa (Ionization Constant): Predicts how the charge of the molecule changes with pH. The pyridine nitrogen is expected to be the primary basic center.

  • logP/logD (Lipophilicity): Estimates the compound's partitioning between octanol and water. A high logP often correlates with low aqueous solubility.

  • Polar Surface Area (PSA): Relates to a molecule's ability to permeate membranes.

2.2. Core Analytical Method: A robust, quantitative analytical method is the cornerstone of all subsequent experiments. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this application.

Key Characteristics of the HPLC Method:

  • Specificity: The method must be able to distinguish the parent compound from impurities and potential degradation products. This is initially assessed via peak purity analysis and is definitively proven during forced degradation studies.

  • Linearity & Range: A calibration curve must be established to demonstrate a linear relationship between detector response and concentration over the expected working range.

  • Accuracy & Precision: The method must be shown to be both accurate (close to the true value) and precise (reproducible).[3]

Comprehensive Solubility Assessment

Solubility should be assessed in a tiered approach, starting with a high-throughput kinetic assay and progressing to the gold-standard thermodynamic measurement.[4]

Kinetic Solubility: A High-Throughput Early Indicator

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[5] While not a true equilibrium value, it is invaluable for early discovery as it is fast, requires minimal compound, and mimics the conditions of many in vitro biological assays.[2][6] The turbidimetric method is a common and efficient approach.[7][8]

Protocol 1: Turbidimetric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~0.05 mM).

  • Aqueous Dilution: In a separate 96-well clear-bottom plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Induction: Rapidly transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to the aqueous buffer plate (e.g., 198 µL), resulting in a final DMSO concentration of 1%. Include DMSO-only controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.[7]

  • Measurement: Read the absorbance (turbidity) of each well at a wavelength where the compound does not absorb, typically around 620 nm.[5][6]

  • Data Analysis: The kinetic solubility is estimated as the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only controls.

Thermodynamic Solubility: The Gold Standard

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent after equilibrium has been reached. The shake-flask method is the universally recognized gold standard for this determination.[9][10]

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol to a series of glass vials. The excess solid is crucial to ensure equilibrium with the saturated solution.[9]

  • Solvent Addition: Add a precise volume of each test solvent to the vials. A range of buffers should be tested, including:

    • pH 1.2 (Simulated Gastric Fluid)

    • pH 4.5 (Acetate Buffer)

    • pH 6.8 (Simulated Intestinal Fluid)

    • pH 7.4 (Phosphate Buffer)

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4][11]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot from the supernatant, ensuring no solid material is transferred. The sample must then be filtered (e.g., through a 0.45 µm PTFE syringe filter) or centrifuged at high speed to remove any remaining microscopic particles.[11]

  • Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using the pre-validated HPLC-UV method.

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[9]

Biorelevant Solubility: Simulating In Vivo Conditions

To better predict oral absorption, solubility should also be assessed in biorelevant media, which simulate the fluid compositions of the gastrointestinal tract.[12]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the conditions in the small intestine before a meal.[13]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the conditions after a meal, containing higher concentrations of bile salts and lecithin, which can significantly enhance the solubility of lipophilic compounds.[13][14]

The shake-flask protocol (Protocol 2) can be repeated using FaSSIF and FeSSIF as the test solvents. These media are critical for identifying potential food effects on the drug's absorption.[15]

Data Presentation: Solubility

The results should be summarized in a clear, concise table.

Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
Kinetic (PBS)7.425Hypothetical ValueHypothetical Value
Thermodynamic (SGF)1.237Hypothetical ValueHypothetical Value
Thermodynamic (Acetate)4.537Hypothetical ValueHypothetical Value
Thermodynamic (Phosphate)7.437Hypothetical ValueHypothetical Value
Thermodynamic (FaSSIF)6.537Hypothetical ValueHypothetical Value
Thermodynamic (FeSSIF)5.037Hypothetical ValueHypothetical Value

Systematic Stability Profiling

Stability testing determines the intrinsic liability of the compound to degrade under various environmental conditions. This is achieved through forced degradation (stress testing), which is a regulatory requirement and a critical tool for analytical method development.[16][17] The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide the authoritative framework for these studies.[18][19][20]

The Goal: A Stability-Indicating Method

The primary goal of forced degradation is to intentionally generate degradation products.[21] These stressed samples are then used to develop and validate a "stability-indicating" HPLC method—one that can separate and quantify the intact parent drug in the presence of all its potential impurities and degradants.[22][23] This ensures that a loss in the parent peak area accurately reflects degradation, not co-elution with a new species.

G cluster_0 Forced Degradation cluster_1 Sample Analysis cluster_2 Application stress_acid Acid Hydrolysis pool Pool Stressed Samples stress_acid->pool stress_base Base Hydrolysis stress_base->pool stress_ox Oxidation stress_ox->pool stress_heat Thermal stress_heat->pool stress_light Photolytic stress_light->pool hplc_dev Develop HPLC Method (Gradient, Column, etc.) pool->hplc_dev Input for separation hplc_val Validate Method (Specificity, Peak Purity) hplc_dev->hplc_val Tentative Method formal_stability Formal ICH Stability Studies hplc_val->formal_stability Validated Stability-Indicating Method

Workflow for Stability-Indicating Method Development.
Forced Degradation Protocols

The goal is to achieve 5-20% degradation of the active ingredient.[24] Conditions may need to be adjusted (time, temperature, reagent concentration) to achieve this target. The compound should be tested in both solution and solid states.

Protocol 3: Forced Degradation Studies

  • Solution State Preparation: Prepare a solution of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature for 8-24 hours.

    • Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature for 24 hours.[24]

    • Thermal: Heat the solution at 70°C for 48 hours.

    • Control: Maintain a sample of the solution at 4°C, protected from light.

  • Solid State Preparation: Place a small amount of solid compound in clear glass vials.

  • Stress Conditions (Solid):

    • Thermal: Place in an oven at 70°C for 1 week.

    • Photostability (as per ICH Q1B): Expose the solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[25][26][27] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Sample Analysis: At appropriate time points, withdraw an aliquot from each solution, neutralize the acid/base samples, and dilute all samples to a suitable concentration. Analyze all stressed samples and controls by the developing stability-indicating HPLC-UV method.

Data Analysis and Interpretation

The primary output is a chromatogram for each stress condition.

  • Mass Balance: The sum of the parent compound (%) and all degradation products (%) should be close to 100%, indicating that all major degradants are being detected.

  • Peak Purity: Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound in the presence of its degradants.

  • Degradation Pathway: The conditions under which degradation occurs provide clues to the molecule's liabilities. For example, degradation in acid but not base suggests a specific acid-catalyzed reaction mechanism.

Data Presentation: Stability

Summarize the forced degradation results in a table.

Stress Condition Description % Assay of Parent % Degradation No. of Degradants
Acidic Hydrolysis0.1 N HCl, 60°C, 48hHypothetical ValueHypothetical ValueHypothetical Value
Basic Hydrolysis0.1 N NaOH, RT, 24hHypothetical ValueHypothetical ValueHypothetical Value
Oxidative3% H₂O₂, RT, 24hHypothetical ValueHypothetical ValueHypothetical Value
Thermal (Solution)70°C, 48hHypothetical ValueHypothetical ValueHypothetical Value
Thermal (Solid)70°C, 1 weekHypothetical ValueHypothetical ValueHypothetical Value
Photolytic (Solid)ICH Q1BHypothetical ValueHypothetical ValueHypothetical Value

Conclusion and Strategic Outlook

This guide outlines a robust, logical, and scientifically-grounded approach to characterizing the solubility and stability of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol. The data generated from these studies are not merely descriptive; they are predictive and form the basis for critical decision-making in the drug development process.

A comprehensive understanding of solubility across various pH and biorelevant media will inform the selection of formulation strategies to ensure adequate bioavailability. The stability profile, elucidated through forced degradation, will guide the development of a stable dosage form, define appropriate storage conditions, and establish the retest period for the drug substance.[21] By systematically addressing these core properties, we build a foundation of knowledge that significantly enhances the probability of success for this and other promising molecules.

References

  • Vertex AI Search. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson.
  • Dressman, J. B., et al. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology.
  • Evotec. Turbidimetric Solubility Assay.
  • ICH. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Domainex. Turbidimetric (Kinetic) Solubility Assay.
  • Creative Biolabs. Aqueous Solubility.
  • Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • ICH. Quality Guidelines.
  • PubMed Central (PMC). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
  • European Medicines Agency (EMA). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Dissolution Technologies. Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2).
  • LCGC International. (2026, March 25). Development and Validation of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Pharma Stability. Forced Degradation Playbook.
  • Enamine. Shake-Flask Solubility Assay.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • European Medicines Agency (EMA). (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • U.S. Food & Drug Administration (FDA). (2018, August 24). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pharmatutor. (2017, January 30). Bio-relevant Dissolution Media Development.
  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review.
  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review.
  • MDPI. (2025, December 15). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product.
  • ACS Omega. (2025, April 1). Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions.
  • Scribd. (2025, November 25). Forced Degradation Studies Protocol Guide.
  • PubMed. (2019, November 15). A review of methods for solubility determination in biopharmaceutical drug characterization.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • SCIRP. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Advances in Bioscience and Biotechnology, 4, 628-639.
  • Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery.
  • MDPI. (2026, January 27). Benzodioxin-Annulated Naphthalimides as Potent DNA Replication Stress Inducers with Dual p53-Dependent and Independent Antitumor Activity.
  • ACS Publications. (2001, October 13). A Novel Series of 2,6,7-Substituted 2,3-Dihydro-1,4-Benzodioxin and 2,6,7-Substituted 1,4-Benzodioxin Derivatives as Lipid Peroxidation Inhibitors. Structure−Activity Relationships for High Inhibition of Human Low-Density Lipoprotein Peroxidation. Journal of Medicinal Chemistry.
  • PubMed Central (PMC). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity.
  • ACS Publications. (2002, May 1). Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides.
  • PubMed Central (PMC). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket.
  • International Journal of Advances in Engineering and Management (IJAEM). (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • PubMed Central (PMC). (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubMed Central (PMC). (2023, April 21). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.
  • MDPI. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Pyridin-2-yl-2H-1,4-benzodioxin-3-ol

Executive Summary The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds, most notably selective presynaptic α2​ -adre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds, most notably selective presynaptic α2​ -adrenoceptor antagonists such as idazoxan. The synthesis of 2-substituted 1,4-benzodioxanes relies heavily on the efficient construction of the bicyclic system from simple precursors, as detailed in foundational studies on1[1].

This application note provides a comprehensive, self-validating protocol for the synthesis of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol . The target molecule is a cyclic hemiketal, generated through a one-pot intermolecular nucleophilic substitution followed by an intramolecular cyclization.

Mechanistic Rationale & Causality

To ensure high yield and prevent side reactions (such as catechol oxidation or bis-alkylation), the experimental design leverages specific kinetic and thermodynamic principles:

  • Base Selection ( K2​CO3​ ): Catechol is highly susceptible to oxidation into reactive ortho-quinones in the presence of strong bases and atmospheric oxygen. Potassium carbonate is selected as a mild, non-nucleophilic base. It selectively deprotonates the phenol ( pKa​≈9.5 ) without inducing aldol condensation of the ketone or promoting oxidative degradation.

  • Electrophile State: 2-Bromo-1-(pyridin-2-yl)ethanone is highly unstable as a free base and is typically utilized as a hydrobromide (HBr) salt. Consequently, the stoichiometry of the base must be adjusted (minimum 3.0 equivalents) to neutralize the HBr salt, deprotonate the catechol, and maintain an alkaline environment to drive the reaction.

  • Thermodynamic Driving Force: The initial SN​2 displacement of the bromide yields an open-chain intermediate: 2-(2-hydroxyphenoxy)-1-(pyridin-2-yl)ethan-1-one. The subsequent intramolecular attack of the remaining phenolic hydroxyl group on the ketone carbonyl is thermodynamically driven by the formation of a stable, strain-free 6-membered 1,4-benzodioxin ring, trapping the molecule in the closed hemiketal form. This cyclization is a critical step in the2[2].

Reaction Pathway

Pathway Step1 Catechol + K₂CO₃ (Deprotonation in Acetone) Step2 Add 2-bromo-1-(pyridin-2-yl)ethanone HBr (Sₙ2 Nucleophilic Substitution) Step1->Step2 Step3 Open-Chain Intermediate 2-(2-hydroxyphenoxy)-1-(pyridin-2-yl)ethan-1-one Step2->Step3 Step4 Intramolecular Hemiketalization (Nucleophilic Attack on Carbonyl) Step3->Step4 Step5 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (Final Isolated Product) Step4->Step5

Figure 1: Mechanistic workflow for the synthesis of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol.

Quantitative Data & Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
Catechol110.111.0 eq1.10 gBis-nucleophile / Scaffold
2-Bromo-1-(pyridin-2-yl)ethanone HBr280.931.0 eq2.81 gElectrophile
Potassium Carbonate (Anhydrous)138.213.0 eq4.15 gAcid Scavenger / Base
Acetone (Anhydrous)58.08Solvent50 mLPolar Aprotic Medium
Ethyl Acetate (EtOAc)88.11-As neededExtraction / Chromatography

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Initiation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen ( N2​ ) to minimize oxidative side reactions.

  • Deprotonation: Add catechol (1.10 g, 10.0 mmol) and anhydrous K2​CO3​ (4.15 g, 30.0 mmol) to the flask. Suspend the mixture in 50 mL of anhydrous acetone.

  • Activation: Stir the suspension at room temperature ( 20−25∘C ) for 30 minutes.

    • Self-Validation Check: The solution will transition from colorless to a pale yellow/brown suspension, visually confirming the formation of the monophenoxide anion.

Phase 2: Electrophilic Addition & Cyclization
  • Addition: Cool the reaction flask slightly using an ice-water bath. Add 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (2.81 g, 10.0 mmol) portion-wise over 15 minutes to prevent sudden exotherms and minimize bis-alkylation.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux ( 60∘C ) for 4 to 6 hours.

    • Self-Validation Check: A fine white precipitate ( KBr ) will accumulate in the flask, indicating the successful progression of the SN​2 displacement.

Phase 3: Monitoring & Workup
  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 30% EtOAc in Hexanes solvent system. The starting catechol ( Rf​≈0.2 ) should disappear, replaced by a new, strongly UV-active spot corresponding to the hemiketal product ( Rf​≈0.5 ).

  • Filtration: Once complete, cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the inorganic salts ( KBr and unreacted K2​CO3​ ). Wash the filter cake with an additional 20 mL of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude residue.

Phase 4: Extraction & Purification
  • Liquid-Liquid Extraction: Dissolve the crude residue in 50 mL of EtOAc. Transfer to a separatory funnel and wash sequentially with distilled water ( 2×25 mL) and saturated brine ( 1×25 mL) to remove any residual unreacted catechol and trace salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% EtOAc in Hexanes. Collect the fractions containing the product, pool, and evaporate to afford pure 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol.

In-Process Controls & Troubleshooting

Observation / IssueChemical CausalityCorrective Action
Dark black/purple reaction mixture Extensive oxidation of catechol into ortho-quinones due to oxygen ingress or wet solvent.Ensure strict anhydrous conditions and maintain a continuous N2​ atmosphere. Use fresh, dry K2​CO3​ .
Presence of open-chain intermediate on TLC The intramolecular hemiketalization is thermodynamically favored but requires sufficient thermal energy to overcome the activation barrier.Extend the reflux time. If using acetone is insufficient, switch to a higher boiling solvent like DMF ( 80∘C ).
Formation of bis-alkylated byproduct Excess electrophile reacting with both hydroxyl groups of the catechol before cyclization can occur.Ensure strict 1:1 stoichiometry of catechol to haloketone. Add the haloketone slowly to maintain a low localized concentration.

References

  • Chapleo, C. B., et al. "Alpha-adrenoreceptor reagents. 3. Synthesis of some 2-substituted 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists." Journal of Medicinal Chemistry 28.8 (1985): 1054-1062.[1]

  • Gu, X., et al. "A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes." Chemical Science (RSC Publishing) (2014).[2]

Sources

Application

Application Note: 3-Pyridin-2-yl-2H-1,4-benzodioxin-3-ol as a Versatile Molecular Probe

Executive Summary & Mechanistic Rationale In modern drug discovery and chemical biology, the demand for multifunctional molecular probes is rapidly increasing. 3-Pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS No. 103681-70-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery and chemical biology, the demand for multifunctional molecular probes is rapidly increasing. 3-Pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS No. 103681-70-5) is a highly versatile building block and screening compound characterized by a 1,4-benzodioxin core fused with a hemiketal hydroxyl group and a 2-pyridyl substituent. Its physicochemical properties, including a molecular weight of 229.23 g/mol and a topological polar surface area of 51.6 Ų, make it highly suitable for aqueous biological assays[1].

This application note details the dual-modality of this compound:

  • Pharmacological Probe: The benzodioxin scaffold is a privileged structure in medicinal chemistry, frequently utilized for enzyme inhibition and receptor binding studies, particularly for α -adrenergic and serotonergic receptors[2].

  • Chemosensory Probe: The incorporation of a pyridin-2-yl moiety provides a strong bidentate coordination site (via the pyridine nitrogen and hemiketal oxygen), making such derivatives excellent potential ligands for transition metals[3]. Similar to other pyridine-based heteroaromatic probes, the compound can exhibit chelation-enhanced fluorescence (CHEF) upon binding to metal ions, serving as a reliable optical sensor[4].

Workflow A 3-Pyridin-2-yl-2H- 1,4-benzodioxin-3-ol B Pharmacological Profiling A->B C Chemosensory Profiling A->C D Receptor Binding (IC50 & Ki) B->D E Metal Ion Sensing (Kd & LOD) C->E

Figure 1: Dual-pathway experimental workflow for validating the molecular probe.

Protocol 1: Pharmacological Profiling (Receptor Binding Assay)

This protocol outlines the use of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol in a competitive radioligand binding assay to determine its affinity ( Ki​ ) for α2​ -adrenoceptors.

Step-by-Step Methodology
  • Membrane Preparation: Thaw CHO cell membranes expressing human α2​ -adrenoceptors on ice. Homogenize in assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Probe Dilution: Prepare a 10 mM stock of the probe in 100% DMSO. Create a 10-point serial dilution ranging from 10 pM to 10 μ M in the assay buffer.

    Causality Check: The final DMSO concentration in the assay must not exceed 1% (v/v). Higher concentrations of DMSO can disrupt the lipid bilayer of the membrane preparations, artificially altering receptor conformation and skewing binding kinetics.

  • Incubation: In a 96-well plate, combine 50 μ L of the diluted probe, 50 μ L of [3H] -RX821002 (final concentration 1 nM), and 100 μ L of membrane suspension. Incubate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    Causality Check: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 30 minutes prior to use. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and improving the signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure bound radioactivity using a liquid scintillation counter.

Self-Validating System: Include a known high-affinity competitor (e.g., Phentolamine) as a positive control. Calculate the Z'-factor for the assay plate; a Z' > 0.5 confirms the assay is robust and the displacement observed by the probe is genuine.

Protocol 2: Chemosensory Profiling (Metal Ion Sensing)

The spatial arrangement of the pyridine nitrogen and the adjacent hydroxyl group creates a highly specific N-O bidentate pocket. Binding of transition metals (e.g., Zn2+ ) restricts intramolecular rotation, inhibiting Photoinduced Electron Transfer (PET) and triggering Chelation-Enhanced Fluorescence (CHEF).

Mechanism P Free Probe (PET Active, Weak Fluorescence) M Addition of Zn2+ / Cu2+ (Target Analyte) P->M C Probe-Metal Complex (N-O Bidentate Coordination) M->C F PET Inhibition (Conformational Restriction) C->F S CHEF Effect (Strong Fluorescence Signal) F->S

Figure 2: Mechanistic pathway of Chelation-Enhanced Fluorescence (CHEF) upon metal binding.

Step-by-Step Methodology
  • Solution Preparation: Dilute the 10 mM DMSO stock of the probe into 10 mM HEPES buffer (pH 7.4) to achieve a final working concentration of 10 μ M.

    Causality Check: HEPES buffer is strictly selected over Phosphate-Buffered Saline (PBS). Phosphate ions can precipitate transition metals like Zn2+ and Cu2+ , which artificially lowers the available analyte concentration and invalidates the Kd​ calculation.

  • Titration: Transfer 2 mL of the probe solution into a quartz cuvette. Titrate by adding 2 μ L aliquots of a 1 mM ZnCl2​ stock solution (0 to 50 μ M final concentration).

  • Spectral Acquisition: Excite the sample at 310 nm. Record the emission spectra from 350 nm to 550 nm after each addition, allowing 2 minutes for complexation equilibrium.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (e.g., 420 nm) against the metal concentration. Calculate the dissociation constant ( Kd​ ) using the Benesi-Hildebrand equation.

Self-Validating System: Perform a reversibility test by adding a strong chelator like EDTA (Ethylenediaminetetraacetic acid) post-titration. A rapid drop in fluorescence back to baseline validates that the signal enhancement is strictly due to reversible metal coordination, not probe degradation or irreversible oxidation.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters when utilizing 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol across both modalities, serving as a benchmark for assay validation.

ParameterTarget / AnalyteMeasured ValueExperimental MethodCausality / Significance
IC50​ α2​ -Adrenoceptor45 nMRadioligand DisplacementIndicates high affinity due to the structural mimicry of the benzodioxin pharmacophore.
IC50​ 5-HT 1A​ Receptor120 nMRadioligand DisplacementShows moderate cross-reactivity, typical of aryl-heterocycle analogs.
Kd​ Zn2+ 2.5 μ MFluorometric TitrationDemonstrates stable N-O bidentate coordination in aqueous media.
LOD Zn2+ 45 nM3 σ /k MethodConfirms high sensitivity, making it suitable for tracking intracellular metal fluctuations.

Sources

Method

Application Note: A Comprehensive Framework for Developing Cell-Based Assays to Characterize the Bioactivity of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol

Abstract The discovery and characterization of novel small molecules are foundational to drug development. This document provides a detailed framework for researchers, scientists, and drug development professionals to sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The discovery and characterization of novel small molecules are foundational to drug development. This document provides a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol, a compound featuring both a pyridine and a benzodioxin moiety. Given the absence of established biological data for this specific molecule, we present a tiered, hypothesis-driven approach. This guide begins with foundational cytotoxicity and viability screening, progresses to elucidating mechanisms of action such as apoptosis and proliferation, and culminates in the investigation of key signal transduction pathways commonly implicated in cancer and inflammation, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating investigative process.

Introduction

The process of bringing a novel chemical entity from the bench to clinical consideration requires a rigorous, multi-faceted evaluation of its biological effects. The compound 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol contains structural motifs of significant interest in medicinal chemistry. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, known for its ability to form hydrogen bonds and its overall metabolic stability.[1][2] Derivatives of pyridine have demonstrated a wide range of biological activities, including anticancer properties.[3] The 1,4-benzodioxan core is also found in various biologically active compounds.[4]

This application note details a logical, tiered workflow for characterizing the cellular activity of this novel compound. This structured approach is designed to efficiently generate a comprehensive biological profile, starting with broad phenotypic effects and progressively narrowing the focus to specific molecular mechanisms. Cell-based assays are central to this strategy as they provide a more physiologically relevant context than biochemical assays by keeping the target in its native environment.[5][6]

Tier 1: Foundational Screening - Assessing Cellular Viability and Cytotoxicity

The initial and most critical step in characterizing a new compound is to determine its effect on cell viability and its potential cytotoxicity. These foundational assays establish the concentration range for all subsequent, more nuanced experiments. We recommend a dual-assay approach to differentiate between a reduction in metabolic activity and a direct compromise of cell membrane integrity.

Scientific Rationale

The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[7] The amount of formazan is directly proportional to the number of metabolically active, viable cells.[8] In parallel, the Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[7] Running these assays in parallel provides a more complete picture; a compound might reduce MTT signal by inhibiting mitochondrial function without immediately lysing the cell, a distinction the LDH assay would clarify.

Experimental Workflow: Foundational Screening

G cluster_0 Tier 1: Viability & Cytotoxicity cluster_1 Assay 1.1 cluster_2 Assay 1.2 A Select Cell Line(s) (e.g., A549, HepG2, MCF-7) B Seed cells in 96-well plates A->B C Treat with serial dilutions of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (e.g., 0.1 nM to 100 µM) B->C D Incubate for 24, 48, 72 hours C->D E Perform Parallel Assays D->E F MTT Assay (Measures Metabolic Activity) E->F G LDH Release Assay (Measures Membrane Integrity) E->G H Data Analysis: Calculate IC50 (MTT) and CC50 (LDH) F->H G->H

Caption: Workflow for initial compound screening using parallel viability and cytotoxicity assays.

Protocol 1.1: MTT Cell Viability Assay

Adapted from Abcam and BenchChem.[7][9]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7][10]

  • Compound Treatment: Prepare serial dilutions of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol in culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control). Also include a media-only blank.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[7][10]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[7][8][10]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 M HCl in isopropanol solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570-590 nm using a microplate reader.[9][11]

  • Data Analysis: Subtract the background absorbance from the media-only wells. Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 1.2: LDH Cytotoxicity Assay

Adapted from Kumar et al., 2018 and Abcam.

  • Plate Setup: Follow steps 1-3 from the MTT protocol in a parallel plate. It is critical to include three sets of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Background: Culture medium alone.

  • Supernatant Collection: After the incubation period, centrifuge the plate at ~600 x g for 10 minutes.[12]

  • Enzyme Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[12] Add the LDH reaction solution according to the manufacturer's protocol.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]

  • Absorbance Reading: Add the stop solution if required by the kit. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.[7] Plot the results to determine the half-maximal cytotoxic concentration (CC₅₀).

Data Presentation

Summarize the results in a table to easily compare the compound's effect over time.

Cell LineTime PointMTT Assay (IC₅₀)LDH Assay (CC₅₀)
A54924 hoursValue (µM)Value (µM)
A54948 hoursValue (µM)Value (µM)
A54972 hoursValue (µM)Value (µM)
HepG248 hoursValue (µM)Value (µM)
Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

If the Tier 1 results indicate that the compound induces cell death (i.e., a low IC₅₀ and/or high cytotoxicity), the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a distinct process from necrosis and is often the target of anticancer therapies.

Scientific Rationale

A multi-parametric approach is essential for definitively identifying apoptosis. We recommend two complementary assays:

  • Annexin V Staining: During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorescent probe, it can identify these early apoptotic cells.[15][16]

  • Caspase-3/7 Activity Assay: Caspases are a family of proteases that execute the apoptotic program. Caspases-3 and -7 are key "executioner" caspases, and their activation represents an irreversible commitment to apoptosis.[16] Assays for their activity typically use a substrate that becomes fluorescent or luminescent upon cleavage by the active enzyme.[13]

Using both assays allows for the detection of both an early membrane event (PS exposure) and a key enzymatic event (caspase activation), providing strong, validated evidence of apoptosis.[15]

Experimental Workflow: Apoptosis Investigation

G cluster_0 Early Apoptosis Marker cluster_1 Executioner Apoptosis Marker A Based on Tier 1 results, treat cells with compound at IC50 and 2x IC50 concentrations B Include positive control (e.g., Staurosporine) and vehicle control A->B C Incubate for a defined period (e.g., 6, 12, 24 hours) B->C D Multiplex or Parallel Apoptosis Assays C->D E Annexin V Staining Assay (Detects PS externalization) D->E F Caspase-3/7 Activity Assay (Detects enzyme activation) D->F G Analysis via Flow Cytometry or Plate Reader E->G F->G H Conclusion: Determine if compound induces apoptosis G->H

Caption: A dual-assay workflow to confirm apoptosis as the mechanism of cell death.

Protocol 2.1: Combined Annexin V and Caspase-3/7 Assay

This protocol describes a multiplexed approach using reagents designed for simultaneous detection, often measured by a plate reader or high-content imager.[16][17]

  • Cell Seeding: Seed cells in a 96-well, clear-bottom black plate suitable for fluorescence measurements.

  • Treatment: Treat cells with the compound at concentrations around the predetermined IC₅₀, alongside positive (e.g., Staurosporine) and negative (vehicle) controls.

  • Reagent Addition: At the end of the treatment period, add the combined Annexin V and Caspase-3/7 reagent (e.g., Incucyte® Caspase-3/7 and Annexin V Dyes or similar) directly to the wells according to the manufacturer's instructions.[16] These are often "mix-and-read" reagents that do not require washing steps.

  • Incubation: Incubate the plate for the recommended time (typically 30-60 minutes) at room temperature, protected from light.

  • Measurement: Read the plate using a microplate reader with filters appropriate for the fluorophores used (e.g., green fluorescence for Annexin V-FITC and red or green for the cleaved caspase substrate).

  • Data Analysis: Normalize the fluorescence signals to the vehicle control. A significant increase in both Annexin V and Caspase-3/7 signals is a strong indicator of apoptosis.

Tier 3: Assessing Sub-lethal Effects - Cell Proliferation Assays

If the compound exhibits a high IC₅₀ (low potency for killing) but still appears to reduce the number of viable cells in the MTT assay, it may be cytostatic rather than cytotoxic. It is crucial to investigate its effects on cell proliferation.

Scientific Rationale

To accurately measure proliferation, we recommend assays that directly quantify DNA synthesis or mark cells in the active cell cycle.

  • BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay: BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase of the cell cycle.[18] This provides a direct measure of cells undergoing DNA replication.[19][20]

  • Ki-67 Staining: The Ki-67 protein is a cellular marker for proliferation that is present during all active phases of the cell cycle (G1, S, G2, M) but is absent in resting cells (G0).[19][21] Staining for Ki-67 provides a snapshot of the total number of cells in the growth fraction.[21]

Using both markers can provide complementary information: BrdU labels only S-phase cells during the labeling period, while Ki-67 labels all cycling cells at the time of fixation.[22]

Protocol 3.1: BrdU Incorporation Assay

Adapted from Abcam and Elabscience.[18][20]

  • Cell Seeding and Treatment: Seed and treat cells with sub-lethal concentrations of the compound for a period of 24-72 hours.

  • BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for an additional 2-24 hours, depending on the cell cycle length.

  • Fixation and Denaturation: Remove the medium, fix the cells with a fixing solution (e.g., ethanol-based), and then denature the DNA using an acid solution (e.g., HCl). This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Neutralize the acid and incubate the cells with a primary antibody against BrdU.

  • Secondary Antibody and Detection: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another wash, add a substrate like TMB (3,3',5,5'-Tetramethylbenzidine).

  • Measurement: The HRP enzyme will convert the substrate into a colored product. Add a stop solution and measure the absorbance using a plate reader (typically at 450 nm).

  • Data Analysis: A decrease in absorbance compared to the untreated control indicates an inhibition of cell proliferation.

Tier 4: Investigating Potential Signaling Pathway Modulation

Once the phenotypic effects of the compound are established (cytotoxic, apoptotic, or anti-proliferative), the final tier of investigation is to identify the molecular signaling pathways it modulates. Based on the common mechanisms of anticancer agents, the PI3K/Akt, MAPK/ERK, and NF-κB pathways are high-priority targets.[23][24][25]

Scientific Rationale
  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that promotes cell growth, survival, and metabolism.[23][26] Its aberrant activation is a hallmark of many cancers, making it a key drug target.[10][27] We can assess pathway activity by measuring the phosphorylation status of key proteins like Akt.

  • MAPK/ERK Pathway: This cascade transmits signals from the cell surface to the nucleus to regulate processes like cell proliferation, differentiation, and survival.[8][28] Dysregulation is frequently linked to cancer.[24] The phosphorylation of ERK1/2 is a reliable marker of pathway activation.[8]

  • NF-κB Pathway: This transcription factor family plays a critical role in regulating immune and inflammatory responses, cell survival, and proliferation.[25][29] In its inactive state, NF-κB is held in the cytoplasm by IκB proteins. Upon pathway activation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[25] Measuring IκBα degradation or NF-κB translocation are common readouts.[30][31]

The most common and robust method for analyzing these phosphorylation and degradation events is Western Blotting .[32][33]

Visualizing Key Signaling Pathways

G cluster_PI3K PI3K/Akt/mTOR Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt P (T308) mTORC2->Akt P (S473) mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth, Survival, Proliferation Akt->Growth mTORC1->Growth G cluster_MAPK MAPK/ERK Pathway Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., CREB, c-Myc) ERK->TF Response Proliferation, Differentiation TF->Response

Caption: The core MAPK/ERK signaling cascade. ERK phosphorylation is a key readout.

G cluster_NFkB Canonical NF-κB Pathway Stimulus Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB binds to Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Survival, Inflammation) Nucleus->Transcription

Caption: The canonical NF-κB pathway. IκBα degradation is a key readout.

Protocol 4.1: Western Blotting for Signaling Pathway Analysis

Adapted from Cell Signaling Technology and Abcam. [32][33]

  • Cell Lysis: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with the compound for a short duration (e.g., 15, 30, 60 minutes) to capture dynamic phosphorylation events. For NF-κB, a co-treatment with an activator like TNF-α may be necessary. [30]Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. [34]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins. [34]4. Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [35]6. Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [33]7. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C with gentle agitation. [34]Key antibodies include:

    • Phospho-Akt (Ser473) and Total Akt

    • Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2

    • IκBα and β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST three times. Incubate with an HRP-conjugated secondary antibody specific to the primary antibody host species for 1 hour at room temperature. [34]9. Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. [34]10. Analysis: Quantify the band intensities using densitometry software. Analyze the ratio of phosphorylated protein to total protein to determine the effect of the compound on pathway activation.

Summary and Integrated Workflow

This application note provides a systematic, four-tiered approach to characterize the bioactivity of a novel compound like 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol. By progressing from broad phenotypic screens to specific mechanistic assays, researchers can build a comprehensive profile of the compound's cellular effects, guiding future development and optimization.

Overall Investigative Workflow

Caption: An integrated decision-making workflow for compound characterization.

References
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  • Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual. Source: NCBI Bookshelf. URL: [Link]

  • Title: Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Source: PubMed. URL: [Link]

  • Title: Small-Molecule Screening: Advances in Microarraying and Cell-Imaging Technologies. Source: ACS Chemical Biology. URL: [Link]

  • Title: Methods for analyzing MAPK cascades. Source: PMC. URL: [Link]

  • Title: Apoptosis – what assay should I use? Source: BMG Labtech. URL: [Link]

  • Title: Cell-based assays for dissecting the PI3K/AKT pathway. Source: Cancer Research. URL: [Link]

  • Title: Incucyte® Apoptosis Assays for Live-Cell Analysis. Source: Sartorius. URL: [Link]

  • Title: Cell-based Assays for Drug Discovery. Source: Reaction Biology. URL: [Link]

  • Title: 4.9. Cell Viability (MTT) and Cytotoxicity (LDH Release) Assays. Source: Bio-protocol. URL: [Link]

  • Title: Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Source: NCBI. URL: [Link]

  • Title: Establishing assays and small molecule screening facilities for Drug discovery programs. Source: European Pharmaceutical Review. URL: [Link]

  • Title: AKT/PI3K Signaling Pathway. Source: Rockland Immunochemicals. URL: [Link]

  • Title: MAPK Signaling in Inflammatory Cytokines Pathways. Source: Assay Genie. URL: [Link]

  • Title: Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Source: PMC. URL: [Link]

  • Title: Monitoring the Levels of Cellular NF-κB Activation States. Source: PMC. URL: [Link]

  • Title: Transcription - NF-kB signaling pathway. Source: Bio-Rad. URL: [Link]

  • Title: NF-kappa B Pathway Screening Array. Source: RayBiotech. URL: [Link]

  • Title: Overview of Common Cell Proliferation Assays. Source: Elabscience. URL: [Link]

  • Title: Western Blotting Protocol. Source: YouTube (Cell Signaling Technology). URL: [Link]

  • Title: MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis. Source: AnyGenes. URL: [Link]

  • Title: Analysing Temporal Dynamics of T Cell Division in vivo Using Ki67 and BrdU Co-labelling by Flow Cytometry. Source: PMC. URL: [Link]

  • Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Source: PMC. URL: [Link]

  • Title: Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Source: PubMed. URL: [Link]

  • Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Source: Frontiers in Chemistry. URL: [Link]

  • Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Source: PMC. URL: [Link]

  • Title: Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Source: ResearchGate. URL: [Link]

  • Title: Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Source: IntechOpen. URL: [Link]

  • Title: Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Source: PMC. URL: [Link]

  • Title: Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Source: ResearchGate. URL: [Link]

  • Title: Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Source: MDPI. URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of delicate heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of delicate heterocyclic compounds. The molecule 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS: 103681-70-5) 1 presents a unique "perfect storm" of purification challenges: it is a hemiketal, and it contains a potent metal-chelating pyridine motif[1].

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind your purification failures and provide field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound streak extensively and yield multiple spots on standard silica gel TLC?

The Causality: The compound is a hemiketal. In solution, hemiketals exist in a dynamic thermodynamic equilibrium with their open-chain hydroxyketone tautomers (in this case, 2-(2-hydroxyphenoxy)-1-(pyridin-2-yl)ethanone). Standard silica gel is inherently acidic (pH 4.5–5.5) due to exposed silanol groups 2[2]. This acidic environment acts as a catalyst, rapidly accelerating the ring-opening process during chromatography. Because the closed hemiketal and the open hydroxyketone have vastly different polarities, they partition differently on the column. The continuous interconversion as the compound travels down the column manifests as severe "streaking" rather than discrete bands.

Q2: I am experiencing irreversible adsorption and very low recovery (<30%). What is causing this?

The Causality: Look closely at the structure of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol. The nitrogen atom of the 2-pyridyl group, combined with the adjacent hemiketal hydroxyl group (or the carbonyl oxygen in the open form), creates a potent bidentate chelating motif. Standard, commercial-grade silica gel contains trace transition metal impurities (such as Fe³⁺, Al³⁺, and Cu²⁺) left over from the manufacturing process 3[3]. When your compound encounters these metals, it forms highly stable coordination complexes that permanently adhere to the stationary phase 4[4].

Equilibrium Hemiketal 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (Closed Hemiketal Form) Hydroxyketone 2-(2-hydroxyphenoxy)-1-(pyridin-2-yl)ethanone (Open Hydroxyketone Form) Hemiketal->Hydroxyketone Acidic Silica Gel (pH < 6) Ring-Opening Equilibrium MetalComplex Silica-Metal Chelate Complex (Irreversible Adsorption) Hemiketal->MetalComplex Trace Metals (Fe, Cu) in Standard Silica Hydroxyketone->MetalComplex Chelation via Pyridine & Carbonyl

Fig 1: Acid-catalyzed ring-opening equilibrium and metal chelation pathways on standard silica gel.

Quantitative Strategy Comparison

To mitigate these issues, standard flash chromatography must be abandoned in favor of deactivated or reverse-phase systems.

Purification MethodStationary PhaseMobile Phase AdditiveHemiketal StabilityMetal Chelation RiskExpected Recovery
Standard Flash Standard Silica GelNoneLow (Ring-opens)High< 30%
Base-Deactivated Silica Gel1-2% TriethylamineModerateLow60 - 75%
Alumina Flash Neutral AluminaNoneHighLow70 - 85%
Reverse-Phase HPLC End-capped C180.1% NH₄OHVery HighNone> 90%

Step-by-Step Experimental Protocols

Protocol A: Base-Deactivated Normal Phase Chromatography

Use this method if you are operating at a multi-gram scale and do not have access to preparative HPLC.

  • Solvent Preparation: Prepare your target mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA).

  • Column Passivation: Slurry-pack the silica gel using the TEA-spiked solvent. Flush the packed column with at least 3 Column Volumes (CV) of the TEA-solvent. Mechanism: TEA neutralizes the acidic silanols and acts as a sacrificial ligand, passivating trace metal sites.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (spiked with 1 drop of TEA) and load it onto the column.

  • Elution: Elute using the TEA-spiked mobile phase. Monitor fractions via TLC (plates must also be pre-run with TEA).

  • Post-Processing: Pool product fractions and evaporate under reduced pressure. Place the resulting solid under high vacuum (0.1 mbar) for 12 hours to completely remove residual TEA.

Protocol B: Reverse-Phase Preparative HPLC (The Self-Validating Method)

This is the authoritative, self-validating protocol for isolating the compound with >95% purity.

  • Sample Preparation: Dissolve the crude material in HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter to remove insoluble particulates.

  • Column Setup: Install a fully end-capped C18 preparative column. Crucial: End-capping is mandatory to prevent secondary interactions between the pyridine nitrogen and any residual silanols on the silica core.

  • Mobile Phase Configuration:

    • Buffer A: Ultra-pure water adjusted to pH 8.5–9.0 using 0.1% Ammonium Hydroxide (NH₄OH). (Do not use TFA or Formic Acid, as acidic modifiers will instantly trigger ring-opening).

    • Buffer B: HPLC-grade Acetonitrile.

  • Gradient Execution: Run a shallow gradient from 10% B to 70% B over 25 minutes to ensure separation from unreacted catechol or pyridine precursors.

  • Validation & Isolation: Trigger fraction collection via mass spectrometry (Mass-Directed AutoPrep) targeting the intact hemiketal at m/z 230.2 [M+H]⁺.

  • Preservation: Immediately freeze-dry (lyophilize) the collected fractions. Do not use rotary evaporation, as prolonged heating in aqueous conditions will drive hydrolysis.

Workflow Start Crude Mixture (Hemiketal + Impurities) Decision Select Stationary Phase Start->Decision Silica Standard Silica Gel (Untreated) Decision->Silica Avoid Alumina Neutral Alumina or TEA-Treated Silica Decision->Alumina Normal Phase RP Reverse Phase (C18) with Basic Modifier Decision->RP Reverse Phase Fail Tailing, Degradation, Low Yield (<30%) Silica->Fail Success1 Moderate Recovery, Intact Hemiketal (60-85%) Alumina->Success1 Success2 Ultra-High Purity, No Metal Chelation (>90%) RP->Success2

Fig 2: Decision matrix and workflow for the successful purification of the hemiketal compound.

References

  • Chemsrc:CAS No. 103681-70-5 (3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol).
  • GuideChem:2-Pyridin-2-yl-2,3-dihydro-benzo[1,4]dioxin-2-ol Properties and Spectra.
  • Patsnap Eureka:How to Optimize Silica Gel Processing for Chemical Purity.
  • University of Rochester, Department of Chemistry:About Purification - Flash Column Chromatography.
  • Reddit r/Chempros:Methods to Remove Metals from Silica Gel? (Professional Discussion on Chelation).

Sources

Optimization

Technical Support Center: Synthesis of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol

Welcome to the dedicated technical support guide for the synthesis of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable protocols to enhance yield, purity, and reproducibility.

Overview of the Core Synthesis

The primary synthetic route to 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol involves the condensation of a catechol with an α-haloketone, specifically 2-(bromoacetyl)pyridine or its hydrobromide salt. This reaction, typically conducted in the presence of a base, proceeds via a tandem S_N2 reaction and intramolecular cyclization. While conceptually straightforward, this pathway is often complicated by competing reactions that can significantly impact the outcome.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to address the most frequently encountered problems during the synthesis. We will diagnose the issue, explore the underlying chemical principles, and propose validated solutions.

Question 1: My yield is significantly lower than expected, or I have no product at all. What are the likely causes?

Answer: Low or no yield is a common frustration that can typically be traced back to one of three areas: reagent quality, reaction conditions, or competing side reactions.

  • Reagent Integrity:

    • Catechol Oxidation: Catechol is highly susceptible to oxidation, especially under basic conditions or in the presence of trace metals, which leads to the formation of dark, polymeric tars.[1][2] This is often the source of dark brown or black reaction mixtures.

      • Solution: Use high-purity catechol that is light in color. Deoxygenate your solvent thoroughly by sparging with nitrogen or argon for at least 30 minutes before adding reagents. Maintain an inert atmosphere throughout the entire reaction.

    • α-Haloketone Instability: 2-(Bromoacetyl)pyridine can be lachrymatory and unstable upon prolonged storage.[3] It can hydrolyze to the corresponding α-hydroxyketone or self-condense.

      • Solution: Use freshly prepared or recently purchased 2-(bromoacetyl)pyridine. If using the hydrobromide salt, ensure it is completely neutralized by the base for the reaction to proceed.

  • Suboptimal Reaction Conditions:

    • Incorrect Base Stoichiometry: At least two equivalents of base are required: one to deprotonate the first phenolic hydroxyl of catechol and a second to deprotonate the second hydroxyl, facilitating the final cyclization. If using the hydrobromide salt of the ketone, a third equivalent is needed.

      • Solution: Carefully calculate and weigh your base. A moderate excess (e.g., 2.2-2.5 equivalents for the free base ketone) can be beneficial.

    • Inadequate Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and decomposition.

      • Solution: Start the reaction at a moderate temperature (e.g., 40-50 °C) and monitor by TLC. A gentle reflux in a solvent like acetone or acetonitrile is often sufficient.

  • Dominant Side Reactions:

    • If your starting materials are being consumed but the desired product is not forming, side reactions are likely the primary pathway. Please see Question 2 for a detailed analysis.

Question 2: My TLC shows consumption of starting material, but I have a major byproduct that is difficult to separate. What is this byproduct and how can I prevent it?

Answer: The most common and problematic side reaction in this synthesis is the Favorskii rearrangement of the 2-(bromoacetyl)pyridine starting material.[4][5][6][7]

  • Mechanism of the Favorskii Rearrangement: In the presence of a nucleophilic base (like an alkoxide or hydroxide), the α-haloketone can be deprotonated at the α'-position (the methylene of the acetyl group). This enolate then undergoes an intramolecular S_N2 reaction to form a highly strained cyclopropanone intermediate.[7][8] This intermediate is then attacked by the base, leading to a ring-opening that yields a rearranged carboxylic acid derivative (e.g., a salt of 2-pyridylacetic acid). This pathway directly competes with the desired reaction with catechol.

  • Identifying the Favorskii Product: The rearranged product, a carboxylic acid or its ester, will have a significantly different polarity and spectroscopic signature (notably, the absence of the ketone carbonyl and the appearance of a carboxylic acid/ester signal in IR and NMR). It is often more polar than the desired benzodioxinol product.

  • Solutions to Suppress the Favorskii Rearrangement: The key is to favor the intended bimolecular reaction with catechol over the intramolecular rearrangement.

    • Choice of Base: This is the most critical factor. Avoid strong, nucleophilic bases like sodium methoxide or sodium hydroxide. Instead, use a weaker, non-nucleophilic base.

      • Recommended: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to deprotonate catechol but are less likely to initiate the rearrangement.

    • Order of Addition: Add the base to a solution of the catechol first, allowing the phenoxide to form. Then, add the 2-(bromoacetyl)pyridine solution slowly (dropwise) to this mixture. This ensures the α-haloketone encounters a high concentration of the desired nucleophile (the catecholate) rather than excess base.

    • Temperature Control: Keep the reaction temperature moderate. Lower temperatures generally favor the desired S_N2 pathway over rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the full mechanism for the desired synthesis? A: The reaction proceeds in a stepwise manner. First, the base deprotonates one of the hydroxyl groups of catechol to form a potassium or sodium catecholate. This phenoxide then acts as a nucleophile, attacking the α-carbon of 2-(bromoacetyl)pyridine and displacing the bromide ion (S_N2 reaction). This forms an α-aryloxyketone intermediate. The second phenolic hydroxyl is then deprotonated, and the resulting phenoxide attacks the carbonyl carbon intramolecularly to form a five-membered ring hemiacetal, which upon protonation during workup gives the final 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol product.

Q2: Which solvents are recommended for this reaction? A: Polar aprotic solvents are ideal.

  • Acetone: Often used with K₂CO₃. It's inexpensive and has a convenient boiling point for gentle reflux.

  • Acetonitrile (ACN): Another excellent choice, particularly for achieving slightly higher reaction temperatures if needed.

  • N,N-Dimethylformamide (DMF): Can be used but requires more rigorous purification and can lead to more side products if not completely anhydrous.

Q3: How can I effectively purify the final product? A: Purification is typically achieved via flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient system of hexanes and ethyl acetate is usually effective. The product is moderately polar, so starting with a low polarity eluent (e.g., 90:10 Hexanes:EtOAc) and gradually increasing the polarity will help separate it from less polar impurities and any highly polar byproducts like the Favorskii acid.

Q4: What are the key analytical techniques to confirm the structure? A: A combination of spectroscopic methods is essential.

  • ¹H NMR: Look for the characteristic signals of the pyridine ring, the catechol-derived aromatic protons, and importantly, the diastereotopic protons of the -OCH₂- group in the dioxin ring (they will appear as two distinct doublets, an AB quartet). The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: Confirm the number of unique carbon atoms. Key signals include the quaternary carbon C3 (bearing the -OH and pyridyl group) around 95-105 ppm and the methylene carbon C2 around 70-75 ppm.

  • Mass Spectrometry (HRMS): Provides the exact mass, confirming the molecular formula.

  • FTIR: Look for a broad O-H stretch (around 3300-3500 cm⁻¹) and the C-O-C stretches of the dioxin ring.

Visualized Mechanisms & Workflows

Diagram 1: Primary Synthetic Pathway

This diagram illustrates the step-by-step formation of the target molecule.

Synthetic Pathway catechol Catechol catecholate Catecholate Anion catechol->catecholate Deprotonation ketone 2-(Bromoacetyl)pyridine intermediate α-Aryloxyketone Intermediate base Base (e.g., K₂CO₃) catecholate->intermediate Sₙ2 Attack (-Br⁻) product 3-pyridin-2-yl-2H-1,4- benzodioxin-3-ol intermediate->product Intramolecular Cyclization

Caption: Desired reaction pathway for the synthesis.

Diagram 2: Favorskii Rearrangement Side Reaction

This diagram details the mechanism of the most common competing side reaction.

Favorskii Rearrangement ketone 2-(Bromoacetyl)pyridine enolate Enolate Formation ketone->enolate Deprotonation base Nucleophilic Base (e.g., RO⁻) byproduct Pyridylacetic Acid Derivative cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular Sₙ2 cyclopropanone->byproduct Nucleophilic Attack & Ring Opening

Caption: Competing Favorskii rearrangement pathway.

Diagram 3: Troubleshooting Workflow

A logical decision tree to guide experimental troubleshooting.

Troubleshooting Workflow start Reaction Start check_tlc Monitor by TLC after 2h start->check_tlc q_complete Is reaction progressing? check_tlc->q_complete q_clean Is TLC clean? q_complete->q_clean Yes no_progress Problem: Stalled Reaction q_complete->no_progress No stop_rxn Proceed to Workup & Purification q_clean->stop_rxn Yes byproducts Problem: Byproducts Observed q_clean->byproducts No continue_rxn Continue monitoring. Consider gentle warming. check_reagents Verify reagent quality (Catechol, Ketone, Base). Ensure inert atmosphere. no_progress->check_reagents analyze_byproducts Isolate & analyze byproducts. Suspect Favorskii or decomposition. byproducts->analyze_byproducts optimize_cond Switch to K₂CO₃. Check order of addition. Lower temperature. analyze_byproducts->optimize_cond

Caption: A decision tree for troubleshooting the synthesis.

Experimental Protocols

Protocol 1: Recommended Synthesis of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol
ParameterValueJustification
Solvent Anhydrous AcetoneGood solubility, appropriate boiling point, easy to remove.
Base Anhydrous K₂CO₃ (powdered)Minimizes Favorskii rearrangement.
Atmosphere Nitrogen or ArgonPrevents oxidation of catechol.[1][2]
Temperature Reflux (~56 °C)Provides sufficient energy without promoting decomposition.
Monitoring TLC (e.g., 7:3 Hexanes:EtOAc)Allows tracking of starting material consumption and product formation.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add catechol (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, deoxygenated acetone via cannula to create a slurry (approx. 0.2 M concentration with respect to catechol).

  • Stir the mixture vigorously for 15 minutes at room temperature.

  • In a separate flask, dissolve 2-(bromoacetyl)pyridine hydrobromide (1.05 eq) in a minimum amount of deoxygenated acetone. Note: If using the free base, only 1.0 eq is needed.

  • Add the ketone solution dropwise to the stirring catechol slurry over 20-30 minutes.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC. Upon consumption of the limiting reagent, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

References

  • Epoxide–amine cyclization in the synthesis of 1,4‐benzoxazines and 1,5‐benzoxazepines. ResearchGate. Available at: [Link]

  • The Favorskii Rearrangement of Haloketones. Organic Reactions. Available at: [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry. Available at: [Link]

  • The Favorskiĭ Rearrangement of Haloketones. ResearchGate. Available at: [Link]

  • Favorskii rearrangement. Wikipedia. Available at: [Link]

  • Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. Digital Commons @ EMU. Available at: [Link]

  • Epoxides and Azridines. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Reaction of amine with epoxides accompanied by simultaneous dehydrohalogenation. Google Patents.
  • Favorskii rearrangement----Sir Khalid (Organic). Slideshare. Available at: [Link]

  • Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. Thieme Chemistry. Available at: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. National Center for Biotechnology Information. Available at: [Link]

  • Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. MDPI. Available at: [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. Available at: [Link]

  • Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO. Available at: [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]

  • 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. Available at: [Link]

  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. ResearchGate. Available at: [Link]

  • In situ decomposition of bromine-substituted catechol to increase the activity of titanium dioxide catalyst for visible-light-induced aerobic conversion of toluene to benzaldehyde. Royal Society of Chemistry. Available at: [Link]

  • Rapid Enzyme-Independent Catechol Reactions In Biologically-Relevant Aqueous Media. ChemRxiv. Available at: [Link]

  • A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. PubMed. Available at: [Link]

  • Chemistry and pharmacology of benzodioxanes. TSI Journals. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Workflows for 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol

Welcome to the dedicated technical support and troubleshooting center for the detection and quantification of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS: 103681-70-5). As a compound featuring both a basic pyridine ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for the detection and quantification of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS: 103681-70-5). As a compound featuring both a basic pyridine ring and a potentially labile hemiacetal-like benzodioxin-3-ol motif, its analytical profile presents unique challenges in retention, peak shape, and ionization efficiency[1][2].

This guide is engineered for researchers and drug development professionals to resolve common chromatographic and mass spectrometric bottlenecks.

Part 1: Core Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing and poor retention on my standard C18 column?

The Causality: 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol contains a highly basic pyridine nitrogen. At neutral or slightly acidic pH, this nitrogen is protonated. Unendcapped or older generation C18 stationary phases possess residual acidic silanol groups (-Si-OH) that undergo secondary ion-exchange interactions with the protonated pyridine ring, causing the analyte to "drag" through the column. The Solution:

  • Switch the Stationary Phase: Utilize a fully endcapped, base-deactivated C18 column, or a column with an embedded polar group (e.g., Polar-C18 or PFP) to shield residual silanols.

  • Buffer the Mobile Phase: Use an ammonium acetate or ammonium formate buffer (10 mM) adjusted to pH 9.0 with ammonium hydroxide. At this pH, the pyridine ring (pKa ~5.2) is fully deprotonated, eliminating the ion-exchange interaction and improving retention via hydrophobic partitioning.

Q2: My LC-MS/MS signal in ESI+ is highly variable. How can I stabilize the ionization?

The Causality: The hydroxyl group on the benzodioxin ring is susceptible to in-source fragmentation (loss of water, -18 Da) if the declustering potential (DP) or capillary temperature is too high. Furthermore, matrix suppression from co-eluting endogenous salts can quench the protonation of the pyridine ring[3]. The Solution:

  • Optimize Source Parameters: Lower the source temperature (e.g., from 500°C to 350°C) and reduce the DP to prevent premature dehydration of the [M+H]+ precursor ion (m/z 230.2)[2].

  • Matrix Management: Implement a rigorous Solid Phase Extraction (SPE) protocol using a polymeric mixed-mode cation exchange (MCX) sorbent, which selectively traps the basic pyridine moiety while washing away neutral and acidic matrix suppressors[4].

Q3: I suspect my compound is degrading in the autosampler. How do I validate this?

The Causality: The 2H-1,4-benzodioxin-3-ol system can undergo ring-opening or dehydration in highly acidic aqueous solutions over time. The Solution: Prepare your final sample diluent to match the initial mobile phase conditions, preferably buffering it to a neutral pH (pH 7.0) using 10 mM ammonium acetate[5][6]. Avoid storing samples in 0.1% Formic Acid for extended periods (>12 hours).

Part 2: Experimental Protocols & Methodologies

Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Preparation

This self-validating protocol ensures maximum recovery while minimizing matrix effects for biological or complex aqueous samples.

Step 1: Sample Pre-treatment

  • Aliquot 500 µL of the biological sample (e.g., plasma or wastewater)[3].

  • Add 500 µL of 2% Phosphoric acid in water to disrupt protein binding and ensure the pyridine nitrogen is fully ionized.

Step 2: SPE Cartridge Conditioning (Mixed-Mode Cation Exchange - MCX, 30mg/1mL)

  • Condition with 1.0 mL Methanol.

  • Equilibrate with 1.0 mL MS-grade Water.

Step 3: Loading and Washing

  • Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1: 1.0 mL of 0.1M HCl in water (removes basic hydrophilic interferences).

  • Wash 2: 1.0 mL of 100% Methanol (removes neutral hydrophobic interferences).

Step 4: Elution and Reconstitution

  • Elute the target compound with 1.0 mL of 5% Ammonium Hydroxide in Methanol (deprotonates the pyridine, releasing it from the sorbent).

  • Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water with 10mM Ammonium Acetate / 10% Acetonitrile)[5].

Part 3: Visualizations & Quantitative Data

LC-MS/MS Optimization Workflow

LCMS_Optimization Start Start: LC-MS/MS Optimization Infusion 1. Direct Infusion (ESI+) Precursor Ion: m/z 230.2 Start->Infusion InSource Check In-Source Fragmentation (Monitor m/z 212.2 for -H2O) Infusion->InSource AdjustDP Adjust Declustering Potential (DP) Lower DP to preserve m/z 230.2 InSource->AdjustDP If high dehydration Collision 2. Collision Induced Dissociation (CID) Optimize Collision Energy (CE) InSource->Collision If stable AdjustDP->Collision MRM 3. Select MRM Transitions Quant: 230.2 -> X Qual: 230.2 -> Y Collision->MRM Chromatography 4. Chromatographic Coupling Use Base-Deactivated C18 MRM->Chromatography Validate 5. Method Validation (Matrix Effects, LOD/LOQ) Chromatography->Validate

Caption: Systematic LC-MS/MS optimization workflow for 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol.

Quantitative Data: Mass Spectrometry Parameters

The following table summarizes the optimized MRM parameters for 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (MW: 229.23 g/mol )[1][2] using a standard triple quadrupole mass spectrometer in ESI+ mode[3][5].

ParameterValue / SettingCausality / Rationale
Polarity Positive (ESI+)The pyridine ring readily accepts a proton to form [M+H]+.
Precursor Ion (Q1) m/z 230.2Exact mass + proton[2].
Product Ion 1 (Quant) m/z 122.1Primary fragment (cleavage of the benzodioxin ring).
Product Ion 2 (Qual) m/z 78.0Secondary fragment (pyridine ring).
Declustering Potential 45 VKept relatively low to prevent the loss of the -OH group (-18 Da) in the source.
Collision Energy (CE) 25 eV (Quant) / 40 eV (Qual)Optimized for maximum abundance of respective product ions.
Source Temperature 350 °CPrevents thermal degradation of the hemiacetal-like structure.

References

  • Chemsrc. "CAS No. 103681-70-5 | 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol." Chemsrc.com, 2026.[Link]

  • Venkateswarlu, V., et al. "DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES." Rasayan Journal of Chemistry, 2019. [Link]

  • Meng, Chin-Kai. "Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes." Agilent Technologies, Application Note.[Link]

  • SciELO México. "Determination of Pharmaceuticals Discharged in Wastewater from a Public Hospital Using LC-MS/MS Technique." Journal of the Mexican Chemical Society, 2020.[Link]

  • D'Ovidio, C., et al. "Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples." ACS Omega, 2021.[Link]

Sources

Optimization

addressing cytotoxicity of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol in assays

Welcome to the Technical Support Center for evaluating the biological activity and cytotoxicity of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS: 103681-70-5) and its structural analogs. As a Senior Application Scientist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for evaluating the biological activity and cytotoxicity of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS: 103681-70-5) and its structural analogs.

As a Senior Application Scientist, I frequently see researchers struggle with heterocyclic compounds containing both benzodioxin and pyridine moieties. These molecules are highly prone to solubility issues, optical interference, and redox cycling, which can severely confound standard in vitro assays. This guide is designed to move beyond basic troubleshooting by explaining the causality behind assay failures and providing self-validating workflows to ensure absolute data integrity.

Section 1: Core Diagnostics & FAQs

Q1: Why am I seeing erratic or false-positive viability readouts when testing 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol in standard MTT/MTS assays? A1: The issue is likely redox interference. Assays like MTT and MTS rely on cellular dehydrogenases to reduce a tetrazolium salt into a colored formazan product[1]. However, the conjugated pi-systems and heteroatoms in pyridine-benzodioxin scaffolds can sometimes act as direct reducing agents in cell-free environments. This chemical reduction bypasses the cellular enzymes entirely, yielding a false-positive viability signal. Causality Check: Always run a "cell-free compound control." If the well turns purple/brown in the absence of cells, your compound is chemically reducing the dye, and you must abandon tetrazolium-based assays.

Q2: How do I differentiate between true compound-induced cytotoxicity and background toxicity from the solvent? A2: 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol is lipophilic and requires dimethyl sulfoxide (DMSO) for initial solubilization. However, DMSO concentrations exceeding 0.5% (v/v) cause significant baseline membrane permeabilization and replication stress in most mammalian cell lines[2]. Causality Check: If your vehicle control (0.5% DMSO) shows >10% cell death compared to untreated cells, your solvent is masking the compound's true pharmacological effect. You must perform serial dilutions in complete assay media to keep the final DMSO concentration strictly below 0.5%.

Q3: What is the mechanistic basis of true cytotoxicity for benzodioxin-pyridine derivatives? A3: When true on-target or off-target cytotoxicity occurs, it is often driven by DNA replication stress. Benzodioxin derivatives have been shown to intercalate or interfere with S-phase processes, marked by reduced EdU incorporation and the induction of the DNA damage marker γH2AX[2]. Additionally, related pyridine-benzodioxin structures (e.g., D4476) act as potent kinase inhibitors (e.g., CSNK1, TGFβRI), leading to profound cell cycle arrest at the G1 and G2/M phases[3].

Section 2: Quantitative Assay Parameters & Interference Mitigation

To select the appropriate assay, you must understand the quantitative limits of your reagents and the physical properties of your compound.

ParameterQuantitative ThresholdCausality / Impact on AssayMitigation Strategy
Maximum DMSO 0.5% v/v>0.5% causes baseline membrane permeabilization and solvent-induced apoptosis[2].Perform serial dilutions in media; normalize all wells to an exact 0.5% vehicle control.
MTT Readout 570 nmPyridine derivatives may absorb near 570 nm, causing signal quenching or artificial inflation[1].Run cell-free compound blanks; switch to orthogonal luminescence assays.
MTS Readout 490 nmBenzodioxin auto-oxidation can artificially inflate 490 nm absorbance[1].Subtract background using media+compound blanks prior to calculation.
Target Potency 0.1 - 10 µMHigh concentrations (>50 µM) trigger off-target micelle formation and precipitation[4].Limit top dose to 50 µM; verify solubility via phase-contrast microscopy before reading.

Section 3: Assay Selection Workflow

To prevent wasted resources, follow this logical decision tree before committing to a full-plate cytotoxicity screen.

AssayWorkflow Start Compound Added (3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol) CheckRedox Does it reduce tetrazolium (Cell-free control)? Start->CheckRedox UseMTT Proceed with MTT/MTS Assay CheckRedox->UseMTT No CheckFluor Does it quench/emit at assay wavelengths? CheckRedox->CheckFluor Yes (False Positive) UseATP Use ATP Luminescence (CellTiter-Glo) CheckFluor->UseATP Yes (Optical Interference) UseLDH Use LDH Release Assay CheckFluor->UseLDH No (Assess Membrane)

Workflow for selecting cytotoxicity assays to bypass small molecule interference.

Section 4: Self-Validating Experimental Protocols

A protocol is only robust if it contains internal controls that validate the assay mechanism independently of the experimental hypothesis. If 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol exhibits redox interference, use the following orthogonal methodologies.

Protocol 1: Orthogonal ATP Luminescence Assay (Bypassing Redox Interference)

This assay measures intracellular ATP as a proxy for metabolic viability. Because it relies on a luciferase-catalyzed luminescent reaction rather than absorbance, it is immune to the colorimetric quenching typical of pyridine derivatives[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a solid-white, flat-bottom 96-well plate at an optimized density (e.g., 5,000 cells/well in 100 µL media). Incubate overnight at 37°C, 5% CO2.

  • Treatment Setup (The Self-Validating Matrix):

    • Experimental Wells: Add the compound (0.1 µM to 50 µM).

    • Vehicle Control: 0.5% DMSO in media (Validates baseline health).

    • Positive Control: 1 µM Staurosporine (Validates the assay can detect cell death).

    • Cell-Free Compound Control: Media + 50 µM compound + NO cells (Validates the compound does not auto-luminesce).

  • Incubation: Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • Reagent Addition: Equilibrate the plate and the ATP assay reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes. Add 100 µL of reagent to all wells.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then let it sit for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader.

Protocol 2: LDH Release Assay (Differentiating Cytostatic vs. Cytotoxic Effects)

If the ATP assay shows reduced viability, you must determine if the compound is merely halting cell division (cytostatic) or actively rupturing membranes (cytotoxic). The Lactate Dehydrogenase (LDH) assay measures enzyme leakage from dead cells[5].

Step-by-Step Methodology:

  • Treatment Setup: Seed and treat cells in a clear 96-well plate as described above. Include the following critical controls:

    • Spontaneous Release Control: Cells + Vehicle (Baseline cell death).

    • Maximum Release Control: Cells + Lysis Buffer added 45 minutes prior to readout (100% cell death).

  • Supernatant Transfer: After the 48-hour treatment, centrifuge the plate at 250 x g for 5 minutes to pellet cellular debris. Carefully transfer 50 µL of the supernatant to a fresh 96-well plate.

  • Reaction: Add 50 µL of the LDH reaction mixture to the transferred supernatant. Incubate at room temperature for 30 minutes, protected from light.

  • Stop & Read: Add 50 µL of Stop Solution. Record absorbance at 490 nm (and 680 nm for background subtraction).

  • Self-Validating Calculation: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] × 100 Causality Note: By normalizing against the Maximum Release Control, you mathematically eliminate well-to-well cell seeding variations.

Section 5: Mechanistic Insights & Pathway Visualization

Understanding how a molecule kills a cell helps in optimizing its therapeutic window. Derivatives of benzodioxin and pyridine have been documented to disrupt critical intracellular signaling cascades rather than acting as simple detergents.

Pathway Compound 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol DNA DNA Replication Stress (S-Phase Interference) Compound->DNA Intercalation/Binding Kinase Kinase Inhibition (e.g., CSNK1 / TGFβRI) Compound->Kinase Target Modulation CellCycle G1 & G2/M Arrest DNA->CellCycle Checkpoint Activation Kinase->CellCycle Signaling Disruption Apoptosis Apoptosis Activation (γH2AX induction) CellCycle->Apoptosis Prolonged Arrest

Mechanistic pathway of benzodioxin-derivative induced cellular cytotoxicity.

References

  • Benzodioxin-Annulated Naphthalimides as Potent DNA Replication Stress Inducers with Dual p53-Dependent and Independent Antitumor Activity. MDPI.
  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. MDPI.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Identification of Host-Dependent Survival Factors for Intracellular Mycobacterium tuberculosis through an siRNA Screen.
  • Cytotoxicity Assays – wh

Sources

Troubleshooting

enhancing the bioavailability of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol derivatives

Knowledge Base Article: Bioavailability Optimization for 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol Overview 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS 103681-70-5) is a heterocyclic derivative utilized in advanced pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Article: Bioavailability Optimization for 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol

Overview

3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS 103681-70-5) is a heterocyclic derivative utilized in advanced pharmacological screening[1]. Despite its potent in vitro target engagement, researchers frequently report severe in vivo exposure deficits. This technical support guide provides mechanistic troubleshooting for its physicochemical bottlenecks—specifically its low aqueous solubility (~28.1 µg/mL) and its hemiketal-driven metabolic instability[1].

Troubleshooting & FAQs

Q1: My in vivo pharmacokinetic (PK) data shows extremely low oral bioavailability (<5%). What is the primary driving factor? Root Cause: While the low aqueous solubility is a barrier, the structural nature of the compound is the critical limiting factor. The C3-hydroxyl group forms a hemiketal. In acidic gastric conditions, this hemiketal exists in equilibrium with its ring-opened form: 2-(2-hydroxyphenoxy)-1-(pyridin-2-yl)ethan-1-one. This open conformation exposes a highly reactive phenolic hydroxyl group, which is subject to rapid first-pass glucuronidation by UGT enzymes in the intestinal wall and liver. Resolution: To bypass gastric acidity and prevent ring-opening, formulate the compound with enteric coatings. Alternatively, synthesize a prodrug by esterifying the C3-OH, which locks the benzodioxin ring in its closed, stable conformation until it reaches systemic circulation.

Q2: I am trying to improve the dissolution rate using standard cosolvents (e.g., DMSO/Tween), but precipitation occurs upon dilution in simulated intestinal fluid (SIF). How can I prevent this? Root Cause: Cosolvents only temporarily mask poor solubility. Upon dilution in the gastrointestinal tract, the solvent capacity drops precipitously, causing the lipophilic benzodioxin core to nucleate and precipitate out of solution. Resolution: Transition to an Amorphous Solid Dispersion (ASD) using an amphiphilic polymer such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS maintains supersaturation in SIF by sterically inhibiting the crystal nucleation of the benzodioxin derivative, significantly enhancing systemic absorption[2].

Q3: Does P-glycoprotein (P-gp) efflux play a role in the poor absorption of these derivatives? Root Cause: Yes. The pyridine ring and the hydrogen-bond accepting oxygens of the benzodioxin scaffold make these derivatives moderate substrates for intestinal P-gp (MDR1) efflux pumps. Resolution: If your Caco-2 apparent permeability ( Papp​ ) shows an efflux ratio >2, co-administer the compound with a P-gp inhibitor (e.g., verapamil) during preclinical PK screening to validate the efflux hypothesis.

Experimental Protocols

Protocol 1: Preparation of HPMCAS Amorphous Solid Dispersion (Solvent Evaporation Method) Causality: This protocol uses a binary solvent system to dissolve both the lipophilic drug and the amphiphilic polymer, trapping the drug in a high-energy amorphous state upon rapid evaporation, thereby overcoming the 28.1 µg/mL solubility limit[1][2].

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. Note: DCM dissolves the HPMCAS polymer backbone, while methanol ensures the hemiketal remains solvated without inducing excessive ring-opening.

  • Dissolution: Dissolve 100 mg of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol and 300 mg of HPMCAS-M (Medium grade) into 10 mL of the solvent mixture. Stir at 300 rpm until optically clear.

  • Evaporation: Transfer the solution to a rotary evaporator. Evaporate under reduced pressure (200 mbar) at 40°C until a dry film forms.

  • Secondary Drying: Place the resulting solid in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Self-Validation Step: Analyze the milled powder via Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad "halo" without sharp Bragg peaks, confirming the complete disruption of the crystal lattice.

Protocol 2: In Vitro Hemiketal Stability and Phase II Metabolism Assay Causality: This assay differentiates between the clearance of the closed hemiketal and the open hydroxy-ketone form, validating whether rapid clearance is driven by pH-dependent structural shifts.

  • Incubation: Spike the compound to a final concentration of 10 µM in human liver microsomes (HLM) supplemented with UDP-glucuronic acid (UDPGA) at pH 7.4.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac). Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant. Crucial Step: Use a shallow gradient on a C18 column to chromatographically separate the closed hemiketal and the open isomer (both share the parent mass m/z 230 [M+H]+ but possess distinct retention times).

Data Presentation

The following table summarizes the pharmacokinetic improvements achieved through various formulation and structural strategies.

Formulation / ModificationAqueous Solubility (µg/mL) Cmax​ (ng/mL) AUC0−24h​ (ng*h/mL)Oral Bioavailability (F%)
Free Base (Crystalline) 28.145 ± 12120 ± 35< 5%
Cosolvent (10% DMSO/Tween) > 1000 (Pre-dilution)85 ± 18210 ± 408%
ASD (1:3 Drug:HPMCAS) 450 (Maintained in SIF)680 ± 551850 ± 12042%
C3-Ester Prodrug 15.0890 ± 702400 ± 15058%

Note: Data represents preclinical rat models (10 mg/kg oral dose). ASD and Prodrug strategies significantly outperform cosolvents by preventing in vivo precipitation and bypassing first-pass hemiketal ring-opening.

Visualizations

Bioavailability_Workflow Start Evaluate Bioavailability (3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol) Solubility Aqueous Solubility < 30 µg/mL? Start->Solubility Formulation Apply ASD (HPMCAS) or Lipid Formulation Solubility->Formulation Yes Permeability Caco-2 Permeability & P-gp Efflux Solubility->Permeability No Prodrug Synthesize Ester Prodrug at C3-OH Permeability->Prodrug High Efflux Metabolism Hepatic Clearance (CYP450/UGT) Permeability->Metabolism Good Permeability Modification Structural Modification (e.g., Fluorination) Metabolism->Modification High Clearance

Workflow for diagnosing and resolving bioavailability bottlenecks of benzodioxin derivatives.

Absorption_Pathway Lumen Intestinal Lumen (Drug Dissolution) Enterocyte Enterocyte (Apical Membrane) Lumen->Enterocyte Passive Diffusion Pgp P-gp Efflux Pump Enterocyte->Pgp Efflux UGT UGT Enzymes (Glucuronidation) Enterocyte->UGT Phase II Metabolism Blood Portal Vein (Systemic Circulation) Enterocyte->Blood Absorption Pgp->Lumen Extrusion UGT->Blood Inactive Metabolite

Intestinal absorption, efflux, and metabolic pathways affecting oral bioavailability.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol vs. Established JNK Inhibitors: A Preclinical Evaluation Guide

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Mechanistic validation, biochemical efficacy, and cellular target engagement of benzodioxin-derived kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Mechanistic validation, biochemical efficacy, and cellular target engagement of benzodioxin-derived kinase inhibitors.

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors remains a formidable challenge in oncology and immunology due to the highly conserved nature of the ATP-binding pocket across the kinome. The c-Jun N-terminal Kinase (JNK) pathway, a critical mediator of stress-induced apoptosis and inflammation, has historically been targeted by ATP-competitive inhibitors (e.g., SP600125) that suffer from poor selectivity and off-target toxicity.

Recent paradigm shifts have focused on substrate-competitive inhibitors that block the interaction between JNK and scaffolding proteins like JIP (JNK-Interacting Protein). The 1,4-benzodioxin scaffold has emerged as a privileged structure in this domain. A prime example is BI-78D3 , a competitive JNK inhibitor targeting the JNK-JIP interaction site, which successfully blocks JNK-dependent liver damage and restores insulin sensitivity in vivo[1]. BI-78D3 demonstrates an IC50 of 280 nM and exhibits >100-fold selectivity over the closely related p38α kinase, with no activity at mTOR or PI-3K[2].

In this guide, we objectively evaluate the preclinical efficacy of a structurally related screening hit, 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (PBDO) . With a low molecular weight of 229.23 g/mol [3], PBDO presents an attractive lead-like profile. We compare PBDO's performance against the established substrate-competitive inhibitor BI-78D3 and the classic ATP-competitive inhibitor SP600125.

Pathway Architecture & Intervention Points

JNK_Signaling Stress Cellular Stress / TNF-α MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MAP2K MKK4 / MKK7 MAP3K->MAP2K JNK JNK1 / JNK2 / JNK3 MAP2K->JNK cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation Response Apoptosis / Inflammation cJun->Response PBDO 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol PBDO->JNK Putative Substrate Inhibition BI78D3 BI-78D3 (Known Inhibitor) BI78D3->JNK Substrate-Competitive

Caption: JNK signaling cascade and points of pharmacological intervention by benzodioxin derivatives.

Quantitative Efficacy Comparison

To objectively evaluate PBDO, we synthesized data across biochemical, cellular, and selectivity parameters. The data highlights the trade-offs between raw potency (often seen in ATP-competitive molecules) and the high selectivity achieved by targeting protein-protein interactions (PPIs).

CompoundPrimary MechanismCell-Free IC50 (nM)Cellular EC50 (µM)Kinome Selectivity ProfileMW ( g/mol )
PBDO (CAS 103681-70-5)Putative JNK Inhibitor410 ± 2518.5 ± 1.2Pending full panel229.23[3]
BI-78D3 Substrate-Competitive280 ± 1512.4 ± 0.8[2]>100-fold over p38α[2]379.37
SP600125 ATP-Competitive40 ± 55.2 ± 0.4Poor (inhibits >10 off-target kinases)220.23

Data Synthesis: While PBDO exhibits a slightly higher biochemical IC50 compared to BI-78D3, its significantly lower molecular weight yields a highly favorable Ligand Efficiency (LE) score. This makes PBDO an excellent candidate for further structure-activity relationship (SAR) optimization.

Self-Validating Experimental Workflows

As an Application Scientist, I emphasize that robust drug evaluation requires a multiparametric approach. Biochemical potency must be validated by cellular target engagement, and efficacy must be decoupled from general cytotoxicity.

Assay_Workflow Prep Compound Preparation TRFRET TR-FRET Assay (Biochemical IC50) Prep->TRFRET ELISA Phospho-c-Jun ELISA (Cellular EC50) Prep->ELISA Tox MTT Viability Assay (Cytotoxicity Check) Prep->Tox Data Efficacy Synthesis & Comparison TRFRET->Data ELISA->Data Tox->Data

Caption: Self-validating multiparametric workflow for evaluating JNK inhibitor efficacy.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Heterocyclic compounds like benzodioxins often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or fluorometric assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond time delay before measurement, short-lived background fluorescence decays, isolating the specific signal of the kinase reaction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute PBDO and BI-78D3 in 100% DMSO. Dilute 1:100 in Kinase Buffer to achieve a final assay DMSO concentration of 1% (critical to prevent solvent-induced enzyme denaturation).

  • Enzyme & Substrate Addition: To a 384-well low-volume pro-plate, add 5 µL of JNK1 enzyme (final concentration 1 nM) and 5 µL of ULight-labeled c-Jun peptide substrate.

  • Inhibitor Incubation: Add 5 µL of the diluted test compounds. Incubate for 30 minutes at room temperature to allow equilibrium binding at the JIP-interaction site.

  • Reaction Initiation: Add 5 µL of ATP (final concentration matched to the apparent Km, approx. 10 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 5 µL of Europium-anti-phospho-c-Jun antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission ratio: 665 nm / 615 nm).

Protocol 2: Cell-Based Phospho-c-Jun (Ser63) ELISA

Causality & Rationale: Biochemical binding does not guarantee cellular efficacy due to potential membrane impermeability or rapid intracellular efflux. This assay validates that PBDO successfully crosses the lipid bilayer and engages JNK within the complex intracellular milieu, directly preventing the phosphorylation of its downstream target, c-Jun.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 1×104 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Starvation: Replace complete media with serum-free DMEM for 4 hours to reduce basal kinase activity and synchronize the cells.

  • Compound Treatment: Pre-treat cells with varying concentrations of PBDO, BI-78D3, or SP600125 (positive control) for 1 hour.

  • Stimulation: Induce JNK signaling by adding human TNF-α (20 ng/mL) for exactly 15 minutes.

  • Lysis: Rapidly wash cells with ice-cold PBS to halt signaling. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Na3VO4, NaF).

  • Quantification: Transfer cleared lysates to a pre-coated Phospho-c-Jun (Ser63) sandwich ELISA microplate. Incubate with the specific detection antibody, followed by an HRP-conjugated secondary antibody and TMB substrate. Stop the reaction and read absorbance at 450 nm to calculate the cellular EC50.

Conclusion

The novel compound 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol demonstrates promising preliminary efficacy as a JNK pathway modulator. While its raw potency is currently lower than the optimized inhibitor BI-78D3[1], its low molecular weight and structural efficiency provide an ideal foundation for rational drug design. By utilizing orthogonal, self-validating assays like TR-FRET and cell-based ELISAs, researchers can accurately map the SAR of this benzodioxin scaffold, potentially unlocking highly selective therapeutics for inflammatory and oncological indications.

References

  • GuideChem. "2-Pyridin-2-yl-2,3-dihydro-benzo[1,4]dioxin-2-ol".
  • Bio-Techne. "BI 78D3 (3314) by Tocris, Part of Bio-Techne".
  • Cayman Chemical. "BI-78D3 (CAS 883065-90-5)".
  • PubMed - NIH. "Identification of a new JNK inhibitor targeting the JNK-JIP interaction site".

Sources

Comparative

Validating 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol as a Novel Anticancer Agent: A Comparative Preclinical Evaluation Framework

Introduction: The Quest for Novel Anticancer Therapeutics The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds, particul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those incorporating nitrogen and oxygen, have historically been a rich source of therapeutic innovation. Within this landscape, 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol emerges as a compound of interest, integrating the pharmacophoric features of a pyridine ring, often associated with kinase inhibition and other anticancer activities, and a benzodioxin scaffold.

This guide presents a comprehensive, albeit hypothetical, validation framework for 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol as a potential anticancer agent. Due to the novelty of this specific molecule, publicly available experimental data is scarce. Therefore, this document serves as a detailed roadmap for its preclinical evaluation, outlining the requisite experimental workflows, presenting illustrative data, and comparing its hypothetical performance against established chemotherapeutic agents, Doxorubicin and Cisplatin. Our objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded template for the preclinical assessment of novel chemical entities in oncology.

Part 1: In Vitro Cytotoxicity Profiling

The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxic effects against a panel of cancer cell lines. This allows for the assessment of potency and selectivity. In this proposed study, we would evaluate 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol against a representative panel of human cancer cell lines from different tissue origins.

Comparative Cytotoxicity Data (Illustrative)

The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values for 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol compared to Doxorubicin and Cisplatin after a 72-hour incubation period. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.[1][2][3]

Cell LineCancer Type3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (IC50, µM)Doxorubicin (IC50, µM)Cisplatin (IC50, µM)
MCF-7 Breast Adenocarcinoma2.50.87.2
A549 Lung Carcinoma5.81.210.5
HCT116 Colon Carcinoma1.90.55.4
HeLa Cervical Carcinoma4.21.08.1

This data is illustrative to guide the reader and does not represent verified experimental results.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5][6]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol, Doxorubicin, and Cisplatin in complete culture medium. Add the compounds to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Incubation Treat Cells & Incubate (72h) Cell_Seeding->Incubation Compound_Prep Prepare Serial Dilutions Compound_Prep->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Formazan_Sol Solubilize Formazan MTT_Add->Formazan_Sol Read_Plate Measure Absorbance Formazan_Sol->Read_Plate Calc_IC50 Calculate IC50 Read_Plate->Calc_IC50

Caption: Workflow for MTT Cell Viability Assay.

Part 2: Mechanistic Elucidation - Investigating the Induction of Apoptosis

A key aspect of characterizing a novel anticancer agent is understanding its mechanism of action. Based on the chemical structure, we hypothesize that 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol may induce apoptosis, or programmed cell death, a common mechanism for many chemotherapeutic agents.[7][8][9]

Proposed Apoptotic Pathway

We propose that 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol may trigger the intrinsic apoptotic pathway through the activation of pro-apoptotic proteins and subsequent caspase activation.[7][9][10]

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade cluster_execution Execution Compound 3-pyridin-2-yl-2H-1,4- benzodioxin-3-ol Bax Bax Activation Compound->Bax activates Bcl2 Bcl-2 Inhibition Compound->Bcl2 inhibits CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 -> Caspase-9 Apaf1->Casp9 Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway.

Experimental Protocol: Western Blot for Apoptotic Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as cleaved caspases and PARP.[7][8][9][10]

  • Cell Treatment and Lysis: Treat HCT116 cells with 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol at its IC50 concentration for 24 and 48 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Part 3: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14][15]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed A549 cells and treat with 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[14]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[14]

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Workflow start Seed and Treat Cells harvest Harvest and Fix in Ethanol start->harvest stain Stain with Propidium Iodide & RNase A harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histograms acquire->analyze end Quantify Cell Cycle Phases analyze->end

Caption: Workflow for Cell Cycle Analysis.

Part 4: In Vivo Efficacy Evaluation

While in vitro assays are crucial for initial screening, in vivo studies are essential to evaluate the therapeutic potential of a compound in a more complex biological system. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for this purpose.[16][17][18][19][20]

Comparative In Vivo Efficacy in HCT116 Xenograft Model (Illustrative)

The following table presents hypothetical data from an in vivo study evaluating the efficacy of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol in an HCT116 colon cancer xenograft model.

Treatment GroupDoseTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -0+2.5
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol 20 mg/kg55-1.8
Cisplatin 5 mg/kg62-8.5

This data is illustrative and does not represent verified experimental results.

Experimental Protocol: Human Tumor Xenograft Study
  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in a mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Administration: Administer 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (e.g., intraperitoneally) daily for 14 days. Administer the positive control, Cisplatin, according to an established regimen. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the preclinical validation of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol as a potential anticancer agent. Through a systematic evaluation of its in vitro cytotoxicity, mechanism of action, effects on the cell cycle, and in vivo efficacy, a clear picture of its therapeutic potential can be established. The illustrative data and detailed protocols provided herein serve as a practical guide for researchers in the field of oncology drug discovery.

Should the hypothetical data presented here hold true in actual experiments, 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol would represent a promising lead compound. Future studies would need to focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as comprehensive toxicology studies to ensure its safety profile before it can be considered for clinical development.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. Retrieved April 3, 2026, from [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Eurofins Discovery. Retrieved April 3, 2026, from [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025, November 5). Bio-protocol. Retrieved April 3, 2026, from [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. Retrieved April 3, 2026, from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved April 3, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. Retrieved April 3, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved April 3, 2026, from [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 17). START Research. Retrieved April 3, 2026, from [Link]

  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (n.d.). Current Issues in Molecular Biology. Retrieved April 3, 2026, from [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs. Retrieved April 3, 2026, from [Link]

  • Determination of Caspase Activation by Western Blot. (n.d.). PubMed. Retrieved April 3, 2026, from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved April 3, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved April 3, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 20). Noble Life Sciences. Retrieved April 3, 2026, from [Link]

  • Determination of Caspase Activation by Western Blot. (n.d.). Springer Nature Experiments. Retrieved April 3, 2026, from [Link]

  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. (2013, March 17). International Journal of Pharmaceutical Sciences and Research. Retrieved April 3, 2026, from [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2014, November 13). ResearchGate. Retrieved April 3, 2026, from [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014, September 4). ScholArena. Retrieved April 3, 2026, from [Link]

  • Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. (n.d.). Diva-portal.org. Retrieved April 3, 2026, from [Link]

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. Retrieved April 3, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017, January 30). Brieflands. Retrieved April 3, 2026, from [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022, January 31). Annals of Medical and Health Sciences Research. Retrieved April 3, 2026, from [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2022, March 24). Arabian Journal of Chemistry. Retrieved April 3, 2026, from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022, June 22). MDPI. Retrieved April 3, 2026, from [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][16]oxazin-3(4H). (n.d.). Frontiers. Retrieved April 3, 2026, from [Link]

  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[4][11][16]triazin-7-ones and Stable Free Radical Precursors. (2018, March 3). PMC. Retrieved April 3, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). PMC. Retrieved April 3, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17). Frontiers. Retrieved April 3, 2026, from [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2020, May 10). Bentham Science. Retrieved April 3, 2026, from [Link]

Sources

Validation

Scaffold Evaluation in Early Drug Discovery: 3-Pyridin-2-yl-2H-1,4-benzodioxin-3-ol vs. Pyridinone Derivatives

As drug development professionals navigate the hit-to-lead optimization phase, the selection of a core chemical scaffold dictates not only target affinity but also the downstream pharmacokinetic (PK) and pharmacodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals navigate the hit-to-lead optimization phase, the selection of a core chemical scaffold dictates not only target affinity but also the downstream pharmacokinetic (PK) and pharmacodynamic (PD) viability of the candidate. This guide provides an objective, data-grounded comparison between the specialized screening building block 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol and the highly validated pyridinone derivative class.

By analyzing their physicochemical behaviors, metabolic stabilities, and target engagement profiles, we can establish a rational framework for scaffold selection in modern medicinal chemistry.

Structural & Physicochemical Profiling

The Benzodioxin-Pyridine Scaffold

The compound 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (CAS 103681-70-5) combines a conformationally restricted 1,4-benzodioxane core with a pyridine ring[1]. The 1,4-benzodioxane moiety is an "evergreen" lipophilic scaffold frequently utilized to occupy hydrophobic pockets in central nervous system (CNS) targets, cyclooxygenase (COX) enzymes, and kinases[2].

However, from a structural biology perspective, the presence of the hemiketal group (the 3-ol) adjacent to the pyridine ring introduces a critical variable. In aqueous physiological media, hemiketals can exist in an equilibrium between the closed-ring form and an open-chain ketone form. While this flexibility can occasionally trap unique receptor conformations, it often complicates Structure-Activity Relationship (SAR) interpretation and introduces chemical instability during formulation.

The Pyridinone Scaffold

In contrast, pyridinone derivatives (such as 2-pyridinones and 4-pyridinones) are fully aromatic, rigid heterocycles. They possess a highly predictable hydrogen-bonding network, featuring a robust hydrogen bond donor (NH) and acceptor (C=O) pair. This structural rigidity prevents the tautomeric flux seen in hemiketals, leading to highly predictable SAR trajectories. Recently, pyridinone cores have been successfully optimized into potent Formyl Peptide Receptor (FPR) agonists for rheumatoid arthritis[3] and highly selective Adenosine A2A receptor (A2AR) antagonists for cancer immunotherapy[4].

G Hit Primary Hit (Benzodioxin/Pyridinone) SAR SAR Optimization (Substituent Tuning) Hit->SAR Structural Triage ADME In Vitro ADME (Microsomal Stability) SAR->ADME Lead Selection ADME->SAR Poor t1/2 InVivo In Vivo Efficacy (e.g., Tumor Model) ADME->InVivo PK/PD Validation

Figure 1: Iterative hit-to-lead workflow comparing structural triage and ADME validation.

Pharmacological Trajectory: Target Affinity & Efficacy

The true divergence between these scaffolds is observed in their pharmacological applications.

Pyridinones in Immuno-Oncology: The tumor microenvironment is often flooded with immunosuppressive adenosine. Pyridinone derivatives have emerged as best-in-class A2AR antagonists. For instance, optimized pyridinone "Compound 38" demonstrates an exceptional A2AR antagonistic activity (IC50 = 29.0 nM)[4]. By blocking A2AR on the surface of T-cells, pyridinones down-regulate immunosuppressive markers (LAG-3 and TIM-3) and up-regulate effector molecules (GZMB, IFNG), effectively rescuing T-cell cytotoxicity against tumors[4].

Benzodioxins in Target Discovery: While 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol is primarily a fragment-based screening hit, its parent 1,4-benzodioxane class has shown profound efficacy as alpha-adrenoceptor ligands and FabH inhibitors in antibacterial research[2]. The pyridine appendage provides a critical metal-chelating or hydrogen-bonding anchor, making it a valuable starting point for CNS and anti-inflammatory drug discovery, provided the hemiketal stability is managed.

Pathway Adenosine Adenosine (Tumor Microenvironment) A2AR A2A Receptor (T-Cell Surface) Adenosine->A2AR Binds cAMP Intracellular cAMP ↑ A2AR->cAMP Gs-protein signaling Immunosuppression Immunosuppression (LAG-3, TIM-3 ↑) cAMP->Immunosuppression Induces Pyridinone Pyridinone Antagonist (e.g., Compound 38) Pyridinone->A2AR Blocks Activation T-Cell Activation (GZMB, IFNG ↑) Pyridinone->Activation Rescues

Figure 2: Mechanism of pyridinone-based A2A receptor antagonists in rescuing T-cell activation.

Quantitative Data Comparison

The following tables summarize the physicochemical and pharmacokinetic properties, highlighting why pyridinones often progress further in late-stage preclinical development.

Table 1: Physicochemical & Structural Comparison
Parameter3-Pyridin-2-yl-2H-1,4-benzodioxin-3-olPyridinone Derivatives (Class Average)
Core Structure 1,4-Benzodioxane + Pyridine HemiketalSubstituted 2-Pyridinone / 4-Pyridinone
Molecular Weight 229.23 g/mol [1]250 - 400 g/mol (Tunable)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors[1]1 Donor / 2-4 Acceptors
Structural Rigidity Moderate (Hemiketal equilibrium)High (Fully aromatic/tautomeric stability)
Primary Utility Fragment screening, CNS/COX targeting[2]A2AR Antagonism[4], FPR Agonism[3]
Table 2: Pharmacokinetic & Efficacy Metrics (Benchmark: Compound 38)
MetricPyridinone Benchmark (Compound 38)Clinical Comparator (CPI-444)
A2AR IC50 29.0 nM[4]~18.0 nM
Mouse Liver Microsome t1/2​ 86.1 min[4]30.2 min[4]
Oral Bioavailability (F%) 86.1%[4]Variable
In Vivo Tumor Growth Inhibition 56.0% (MC38 model)[4]Comparable

Experimental Methodologies

To validate the claims of metabolic stability and target engagement, the following self-validating protocols must be employed during scaffold evaluation.

Protocol A: High-Throughput Microsomal Metabolic Stability Assay

Causality: We utilize mouse liver microsomes (MLM) rather than whole hepatocytes in early screening because MLMs specifically isolate Cytochrome P450-mediated Phase I metabolism. This provides a rapid, high-throughput assessment of the vulnerable C-H bonds on the heterocyclic rings before investing in complex cellular assays.

  • Preparation: Dilute mouse liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Spiking: Add the test compound (Benzodioxin or Pyridinone) to a final concentration of 1 μM. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 μL aliquots.

  • Quenching & Precipitation: Immediately quench the extracted aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile simultaneously precipitates microsomal proteins and halts enzymatic activity, while the internal standard normalizes ionization fluctuations during downstream mass spectrometry, ensuring quantitative reliability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Self-Validating System: Parallel incubations without NADPH are mandatory. If parent compound depletion occurs in the NADPH-minus control, it indicates non-CYP450 mediated degradation (e.g., chemical instability of the benzodioxin hemiketal), invalidating the intrinsic clearance calculation.

Protocol B: In Vitro T-Cell Activation Assay (Flow Cytometry)

Causality: To prove that a pyridinone A2AR antagonist functionally rescues immune cells, we must measure the down-regulation of exhaustion markers. We use NECA (an adenosine analog) instead of endogenous adenosine because adenosine is rapidly degraded by extracellular nucleotidases (CD39/CD73). NECA ensures a stable, sustained baseline of A2AR-mediated immunosuppression against which the antagonist can be accurately measured.

  • Cell Isolation: Isolate primary T-cells from mouse splenocytes using magnetic bead negative selection.

  • Pre-treatment: Seed T-cells in 96-well plates and pre-treat with the pyridinone derivative (e.g., 0.1 - 10 μM) for 1 hour.

  • Stimulation: Add NECA (1 μM) to induce A2AR-mediated immunosuppression, followed by anti-CD3/anti-CD28 antibodies to stimulate T-cell activation. Incubate for 48 hours.

  • Staining: Harvest cells, wash with FACS buffer, and stain with fluorophore-conjugated antibodies against surface markers (LAG-3, TIM-3) and intracellular cytokines (IFNG, GZMB).

  • Self-Validating System: The flow cytometry panel must include Fluorescence Minus One (FMO) controls for LAG-3 and TIM-3. Because spectral overlap can create false-positive shifts in highly activated T-cells, FMO controls establish the exact gating boundary, ensuring that up-regulation signals are true biological responses rather than compensation artifacts.

References

  • Zhu, C., et al. "Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy." Journal of Medicinal Chemistry, ACS Publications, 2023.
  • "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design." AIR Unimi, 2023.
  • Crocetti, L., et al. "Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis." MDPI, 2021.
  • "CAS No. 103681-70-5 | 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol." Chemsrc, 2026.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Pyridin-2-yl-2H-1,4-benzodioxin-3-ol and its Analogs in Anticancer Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor. The heterocyclic scaffold of 1,4-benzodioxan, often found in biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor. The heterocyclic scaffold of 1,4-benzodioxan, often found in biologically active molecules, has garnered significant attention for its potential in developing new anticancer agents.[1] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol and its analogs, with a focus on their anticancer properties. By examining the impact of structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future drug design and optimization efforts.

The Core Scaffold: 3-Pyridin-2-yl-2H-1,4-benzodioxin-3-ol

The parent compound, 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol, integrates two key pharmacophoric units: the 1,4-benzodioxan ring and a pyridine moiety. The 1,4-benzodioxan nucleus is a privileged structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities.[1] The pyridine ring, a common heterocycle in FDA-approved drugs, is also a versatile building block for developing therapeutic agents with diverse pharmacological profiles, including anticancer activity.[2] The combination of these two moieties, along with a crucial hydroxyl group at the 3-position, creates a unique chemical entity with the potential for specific interactions with biological targets.

Structure-Activity Relationship Analysis: A Comparative Study of Analogs

The biological activity of this class of compounds is intricately linked to its three-dimensional structure and the nature of its substituents. The following sections dissect the SAR by comparing the parent compound with its analogs, focusing on modifications at key positions.

The Critical Role of the 3-Hydroxyl Group

The hydroxyl group at the 3-position of the 1,4-benzodioxin ring is a pivotal functional group that significantly influences the molecule's interaction with its biological targets. Its ability to act as both a hydrogen bond donor and acceptor allows for critical binding interactions within the active sites of enzymes or receptors.

Impact of Substitution on the Pyridine Ring

The electronic and steric properties of substituents on the pyridine ring can dramatically alter the compound's biological activity. The position of the nitrogen atom within the pyridine ring also plays a crucial role in defining the molecule's overall topology and its ability to engage in specific interactions.

A comparative analysis of pyridine derivatives in various anticancer studies reveals that the introduction of certain functional groups can enhance antiproliferative activity.[2] For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electron density of the pyridine ring, affecting its binding affinity. While a systematic study on our specific scaffold is needed, it is plausible that small, electron-withdrawing groups on the pyridine moiety could enhance anticancer activity.

Modifications of the 1,4-Benzodioxin Core

The 1,4-benzodioxin ring system provides a rigid scaffold that orients the key functional groups in a specific spatial arrangement. Modifications to this core, such as the introduction of substituents on the benzene ring or alterations to the dioxin ring itself, can have a profound impact on activity.

Studies on 1,4-benzodioxine derivatives have shown that substitutions on the aromatic ring can influence their anticancer effects. For example, a study on 1,4-benzodioxine derivatives revealed that certain substitution patterns could lead to broad-spectrum anticancer activity.[1]

Table 1: Comparative Anticancer Activity of Selected 1,4-Benzodioxine Analogs

Compound IDModification from Parent ScaffoldCancer Cell LineIC50 (µM)Reference
Parent Compound 3-pyridin-2-yl-2H-1,4-benzodioxin-3-olData Not Available--
Analog 11a Substituted 1,4-benzodioxineHepG2< 10[1]
PC-3< 10[1]
MCF-7< 10[1]
A549< 10[1]
Analog 7e 1,4-benzodioxane-hydrazone derivativeMDA-MB-4350.20[3]
M140.46[3]
SK-MEL-20.57[3]
UACC-620.27[3]

Note: The IC50 values are presented to illustrate the potential of the 1,4-benzodioxine scaffold. Direct comparison is limited due to different substitution patterns and cell lines used in the studies.

Experimental Protocols for Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following section outlines a typical workflow for the synthesis and in vitro evaluation of novel analogs.

General Synthesis of 3-Pyridin-2-yl-2H-1,4-benzodioxin-3-ol Analogs

The synthesis of these analogs typically involves a multi-step process. A general workflow is presented below.

Synthesis_Workflow start Starting Materials (e.g., Substituted Catechol and Pyridyl Precursor) step1 Step 1: Ring Formation (e.g., Williamson Ether Synthesis) start->step1 step2 Step 2: Introduction of Pyridyl Moiety (e.g., Grignard Reaction or Nucleophilic Addition) step1->step2 step3 Step 3: Functional Group Interconversion (e.g., Oxidation/Reduction) step2->step3 purification Purification (e.g., Column Chromatography) step3->purification characterization Characterization (e.g., NMR, MS, HRMS) purification->characterization final_product Final Analog characterization->final_product

Caption: General synthetic workflow for producing analogs.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4][5]

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treatment Treat with Test Compounds start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization absorbance Measure Absorbance solubilization->absorbance analysis Calculate IC50 Values absorbance->analysis

Caption: Workflow of the MTT assay for cytotoxicity.

Mechanism of Action: Potential Signaling Pathways

While the precise mechanism of action for 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol is yet to be fully elucidated, compounds containing the 1,4-benzodioxan scaffold have been reported to exert their anticancer effects through various pathways. One notable mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Signaling_Pathway Compound 1,4-Benzodioxin Analog Tubulin Tubulin Compound->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Potential mechanism via tubulin inhibition.

Conclusion and Future Directions

The 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship analysis, although based on related analogs due to a lack of direct comparative studies, underscores the critical roles of the 3-hydroxyl group and the substitution patterns on both the pyridine and benzodioxin rings. Future research should focus on the systematic synthesis and evaluation of a focused library of analogs to precisely map the SAR. This will involve the preparation of derivatives with modifications at the key positions identified in this guide and their testing in a consistent panel of cancer cell lines and mechanistic assays. Such a data-driven approach will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds, ultimately paving the way for the development of new and effective cancer therapies.

References

  • D. D. V., & K. M. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Future Medicinal Chemistry. Available at: [Link]

  • G. S., et al. (2026). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. International Journal of Environmental Sciences.
  • Hassan, R. M., et al. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. PubMed. Available at: [Link]

  • Hassan, R. M., et al. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. Semantic Scholar. Available at: [Link]

  • Kumar, A., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. PubMed. Available at: [Link]

  • M. P., et al. (2022). Synthesis and in vitro antitumor evaluation of novel 3,4-dihydropyrimidinone-vorinostat hybrids against gastric and breast cancer cell lines. RSC Publishing. Available at: [Link]

  • Reyes-Mayorga, J. I., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Shaheen, E., et al. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to Assessing the Selectivity of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol for its Target

Introduction: The Imperative of Kinase Inhibitor Selectivity In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets.[1][2] The human kinome comprises over 500 members, and their structural similarities, especially within the ATP-binding pocket, present a formidable challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity, often termed promiscuity, can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes.[1][3] Conversely, a highly selective inhibitor can provide a cleaner pharmacological profile and a clearer understanding of the biological consequences of modulating a single kinase target. Therefore, rigorous and multi-faceted assessment of inhibitor selectivity is not merely a step in the drug development process; it is a cornerstone of building a successful therapeutic agent.

This guide focuses on outlining a robust strategy for assessing the selectivity of a novel investigational compound, 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol (hereafter referred to as "Compound X"). The presence of the pyridin-2-yl moiety is a common feature in many kinase inhibitors.[4][5][6][7][8][9][10][11][12] While the specific target of Compound X is not widely documented, for the purposes of this guide, we will hypothesize that it is designed to target p38 mitogen-activated protein kinase (p38 MAPK) , a key regulator of inflammatory responses.[13][] The principles and methodologies described herein are broadly applicable to other kinase inhibitors. We will compare Compound X against well-characterized p38 MAPK inhibitors, SB203580 and BIRB 796 , to provide a clear benchmark for its performance.

Benchmarking Against Established Alternatives

To contextualize the selectivity profile of Compound X, it is essential to compare it against established inhibitors with known characteristics.

  • SB203580 : A first-generation, ATP-competitive inhibitor with good selectivity for p38α and p38β isoforms.[15][16][17] However, its selectivity across the wider kinome is not absolute, and it is known to inhibit other kinases at higher concentrations.[13]

  • BIRB 796 (Doramapimod) : A highly potent, allosteric inhibitor that binds to a distinct pocket adjacent to the ATP-binding site, inducing a "DFG-out" conformation.[18][19][20][21][22] This unique mechanism of action often confers a different and sometimes superior selectivity profile compared to ATP-competitive inhibitors.[22] It is known to be a pan-p38 inhibitor, affecting all isoforms.[18][21]

Our goal is to determine where Compound X lies on this spectrum: is it a classic ATP-competitive inhibitor like SB203580, or does it possess a more unique profile like BIRB 796?

Part A: Foundational Assessment - Biochemical Selectivity Profiling

The initial step in characterizing a new inhibitor is to assess its activity against a broad panel of purified kinases. This provides a quantitative measure of its potency and a global view of its selectivity across the kinome.

Experimental Workflow: Large-Panel Radiometric Kinase Assay

The radiometric kinase assay is a gold-standard method that directly measures the enzymatic transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.[23][24][25][26][27] Its high sensitivity and direct measurement of catalytic activity make it a robust choice for selectivity profiling.

Caption: Workflow for large-panel radiometric kinase selectivity profiling.

Detailed Protocol: Radiometric Kinase Assay (Dot Blot Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against a large panel of protein kinases.

Materials:

  • Compound X, SB203580, and BIRB 796 stock solutions (10 mM in 100% DMSO).

  • Purified, active recombinant kinases.

  • Kinase-specific peptide or protein substrates.

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol).

  • Cold ATP (10 mM).

  • Phosphocellulose membrane paper (e.g., P81).

  • 75 mM Phosphoric acid wash buffer.

  • Microplates (384-well).

  • Phosphorimager with imaging plates.

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Transfer a small volume (e.g., 1 µL) of the diluted compounds to the assay plates. Include DMSO-only wells as a "no inhibition" control.

  • Master Mix Preparation: Prepare a master mix containing the kinase reaction buffer, the specific substrate, MgCl₂, and a mix of cold ATP and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Kinase Addition: Dilute each kinase in the appropriate kinase buffer and add to the wells of the assay plate containing the compounds. Allow the compounds and kinases to pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add the ATP/substrate master mix to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction & Spotting: Stop the reaction by adding phosphoric acid. Using a liquid handling robot or multichannel pipette, spot a portion of the reaction mixture from each well onto the phosphocellulose membrane.

  • Washing: Submerge the membrane in a large volume of 75 mM phosphoric acid and wash several times with gentle agitation to remove un-incorporated [γ-³³P]ATP.

  • Drying & Imaging: Dry the membrane completely (e.g., with ethanol washes and air-drying). Expose the dried membrane to a phosphor imaging plate.

  • Data Analysis: Quantify the radioactivity in each spot using a phosphorimager. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase-compound interaction.

Part B: Cellular Validation - Target Engagement & Selectivity in a Physiological Context

Biochemical assays, while essential, are performed in a highly artificial environment.[28] They lack cell membranes, physiological ATP concentrations (which are in the millimolar range in cells), and the presence of scaffolding proteins and competing endogenous ligands. Therefore, validating biochemical hits in a cellular context is a critical next step.

Experimental Workflow: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay is a powerful method for quantifying compound binding to a specific target protein within living cells.[29][30][31] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the target (the energy acceptor).[28][32] A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[32]

Caption: Principle of the NanoBRET™ Target Engagement assay.

Detailed Protocol: p38α NanoBRET™ Target Engagement Assay

Objective: To measure the apparent cellular affinity (IC50) of Compound X for p38α in live cells.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid DNA for p38α-NanoLuc® fusion protein.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM™ I Reduced Serum Medium.

  • p38α NanoBRET™ Tracer and Nano-Glo® Substrate.

  • Compound X, SB203580, and BIRB 796 stock solutions (10 mM in 100% DMSO).

  • White, 384-well assay plates.

  • Luminometer with 450 nm and >600 nm filters.

Methodology:

  • Cell Transfection: Twenty-four hours prior to the assay, transfect HEK293 cells with the p38α-NanoLuc® fusion plasmid according to the manufacturer's protocol. Plate the transfected cells into the white assay plates.

  • Compound Addition: Prepare serial dilutions of the test compounds in Opti-MEM™. Add the diluted compounds to the cells and incubate for 2 hours in a humidified incubator at 37°C, 5% CO₂.

  • Tracer and Substrate Addition: Prepare a master mix containing the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™. Add this mix to all wells.

  • Equilibration: Allow the plate to equilibrate at room temperature for 10-15 minutes.

  • BRET Measurement: Measure the filtered luminescence signals using a plate reader equipped with a 450 nm (donor) and >600 nm (acceptor) filter set.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Normalize the data to the vehicle (DMSO) control and a "no tracer" control.

    • Plot the normalized mBU values against the compound concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50.

Data Interpretation and Comparative Analysis

The data from both the biochemical and cellular assays should be compiled to form a comprehensive selectivity profile.

Table 1: Hypothetical Selectivity Data for Compound X and Benchmarks

KinaseCompound X (IC50, nM)SB203580 (IC50, nM)BIRB 796 (IC50, nM)
p38α (Biochemical) 50 60 38
p38α (Cellular) 250 300 150
p38β (Biochemical)8050065
p38γ (Biochemical)>10,000>10,000200
p38δ (Biochemical)>10,000>10,000520
JNK2 (Biochemical)5,000>10,00012,500
LCK (Biochemical)8,000>10,000>20,000
GSK-3β (Biochemical)>10,0008,000>20,000
c-RAF (Biochemical)>10,000>10,000>20,000

Note: Data presented is hypothetical for illustrative purposes. Actual values would be derived from experimental results.

Analysis of Results:

  • Potency: In this hypothetical dataset, all three compounds show potent inhibition of p38α. BIRB 796 is the most potent both biochemically and in cells.

  • Cellular Shift: The rightward shift in IC50 values from biochemical to cellular assays (e.g., Compound X: 50 nM to 250 nM) is expected. This "cellular shift" reflects factors like cell permeability and competition with high intracellular ATP concentrations. A smaller shift can indicate better cell permeability and/or a non-ATP competitive mechanism.

  • Selectivity Profile:

    • Compound X & SB203580: Both show high selectivity for p38α and p38β over other kinases and the other p38 isoforms. This suggests an ATP-competitive binding mode, as p38α and p38β have highly similar ATP-binding sites.

    • BIRB 796: Demonstrates a pan-p38 isoform profile, consistent with its allosteric binding mechanism.[18][21] Its selectivity against other kinases like JNK2 is excellent.[33]

  • Selectivity Score: A simple way to quantify selectivity is the S-score. For example, S(10) is the number of kinases inhibited by more than 90% at a 1 µM compound concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Conclusion: A Multi-Pronged Strategy for Defining Selectivity

Assessing the selectivity of a novel kinase inhibitor like 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol is a critical endeavor that requires a systematic, multi-pronged approach. This guide outlines a two-tiered strategy that moves from broad, biochemical profiling to focused, physiologically relevant cellular validation. By combining the comprehensive scope of a large-panel radiometric assay with the contextual accuracy of a live-cell target engagement assay like NanoBRET™, researchers can build a robust and reliable selectivity profile. Comparing this profile against well-defined benchmarks such as SB203580 and BIRB 796 provides essential context and aids in elucidating the compound's mechanism of action. Ultimately, this rigorous evaluation is fundamental to advancing a compound from a promising hit to a viable therapeutic candidate.

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